molecular formula C7H15NO B13250036 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

Cat. No.: B13250036
M. Wt: 129.20 g/mol
InChI Key: HHLLZNMYBLRXLP-UHFFFAOYSA-N
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Description

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is a useful research compound. Its molecular formula is C7H15NO and its molecular weight is 129.20 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

2-(2-methylpyrrolidin-2-yl)ethanol

InChI

InChI=1S/C7H15NO/c1-7(4-6-9)3-2-5-8-7/h8-9H,2-6H2,1H3

InChI Key

HHLLZNMYBLRXLP-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCN1)CCO

Origin of Product

United States

Foundational & Exploratory

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol: Structural Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is a highly specialized, gem-disubstituted cyclic amino alcohol that serves as a critical building block in modern medicinal chemistry. By integrating a methyl group and a hydroxyethyl appendage at the C2 position of a pyrrolidine ring, this compound bypasses common metabolic liabilities associated with unsubstituted pyrrolidines. This technical guide explores the structural rationale, step-by-step synthetic methodologies, and the pharmacological applications of this fragment, particularly in the development of Dual Orexin Receptor Antagonists (DORAs) for insomnia and neurological disorders.

Structural Significance and Physicochemical Profile

The molecular architecture of this compound (CAS: 1895434-15-7)[1] is defined by its 2,2-disubstitution pattern. In lead-oriented synthesis (LOS), unsubstituted pyrrolidines frequently suffer from rapid cytochrome P450 (CYP450)-mediated


-oxidation, leading to ring-opening and rapid clearance.

The C2-methyl group serves a dual function:

  • Metabolic Shielding: It introduces severe steric hindrance that completely blocks CYP3A4-mediated

    
    -oxidation at the C2 position[2].
    
  • Conformational Restriction: The gem-disubstitution restricts the rotational freedom of the attached ethanol appendage, locking it into a highly specific vector that optimizes binding affinity when incorporated into larger pharmacophores.

Table 1: Physicochemical Properties
PropertyValue
Chemical Name This compound
CAS Number 1895434-15-7[1]
Molecular Formula C₇H₁₅NO
Molecular Weight 129.20 g/mol
Monoisotopic Mass 129.115 g/mol
Hydrogen Bond Donors 2 (Amine -NH, Alcohol -OH)
Hydrogen Bond Acceptors 2 (Amine Nitrogen, Oxygen)
Physical State Colorless to pale yellow viscous oil

Applications in Medicinal Chemistry: Orexin Receptor Antagonists

The 2-methylpyrrolidine motif is a cornerstone in the structural design of Dual Orexin Receptor Antagonists (DORAs), such as daridorexant[3]. DORAs are advanced therapeutics utilized for the treatment of insomnia; they function by competitively binding to OX1R and OX2R, thereby suppressing the wake-promoting activity of the neuropeptides orexin A and orexin B[4].

Because the C2 position of the pyrrolidine ring is blocked by the methyl group, human CYP3A4 (which accounts for 89% of daridorexant's metabolic clearance) is forced to catalyze hydroxylation at the less favorable C5 position[2]. This alternative metabolic pathway yields a cyclic hemiaminal that hydrolyzes to an open-chain amino aldehyde, eventually re-cyclizing into a 4-hydroxypiperidinol derivative[5]. The 2-hydroxyethyl appendage of this compound provides an ideal synthetic handle to construct the complex benzimidazole or triazole linkages required to synthesize these highly stable DORA pharmacophores.

OrexinPathway Orexin Orexin A/B (Neuropeptides) Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Activates Gq Gq/11 Protein Receptor->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Releases Wake Wakefulness & Arousal Ca2->Wake Promotes DORA DORA (e.g., Daridorexant) DORA->Receptor Competitive Inhibition

Orexin signaling cascade and the inhibitory mechanism of Dual Orexin Receptor Antagonists (DORAs).

Synthetic Methodology: A Self-Validating Protocol

Direct alkylation of pyrrolidines often leads to over-alkylation or poor regioselectivity. To synthesize this compound with absolute regiocontrol, a robust two-step sequence is employed starting from the commercially available cyclic imine, 2-methyl-1-pyrroline (CAS: 872-32-2).

SynthesisWorkflow Imine 2-Methyl-1-pyrroline (CAS: 872-32-2) Ester Ethyl 2-(2-methylpyrrolidin-2-yl)acetate (Intermediate) Imine->Ester Nucleophilic Addition Enolate Lithium Enolate of Ethyl Acetate (-78°C, THF) Enolate->Ester Reactant Reduction LiAlH4 Reduction & Fieser Workup Ester->Reduction Purified via Silica Gel Product This compound (CAS: 1895434-15-7) Reduction->Product Hydride Transfer

Two-step synthetic workflow for this compound via enolate addition.

Step 1: Synthesis of Ethyl 2-(2-methylpyrrolidin-2-yl)acetate

By utilizing the electrophilic C2 carbon of 2-methyl-1-pyrroline[6], nucleophilic addition guarantees exclusive gem-disubstitution.

  • Enolate Generation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq) in anhydrous THF (0.5 M) and cool to -78°C. Add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA. Add anhydrous ethyl acetate (1.05 eq) dropwise and stir for 45 minutes to generate the lithium enolate.

  • Imine Addition: Add 2-methyl-1-pyrroline (1.0 eq) dropwise.

    • Causality Check: The reaction must be maintained strictly at -78°C. Elevated temperatures will cause the imine to undergo deprotonation at the C2-methyl group (forming an enamine) rather than the desired nucleophilic addition, leading to complex polymerization mixtures.

  • Quench & Extraction: Quench the reaction with saturated aqueous NH₄Cl at -78°C, then allow it to warm to room temperature. Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate in vacuo.

  • Validation: Monitor the reaction via TLC using a ninhydrin stain (the product lacks a strong UV chromophore and will stain deep purple/brown). LC-MS (ESI+) validation will confirm the intermediate with an

    
     peak at 
    
    
    
    .
Step 2: Reduction to this compound

Lithium aluminum hydride (LiAlH₄) is utilized to fully reduce the ester to the primary alcohol without risking cleavage of the pyrrolidine ring.

  • Hydride Reduction: Suspend LiAlH₄ (1.5 eq) in anhydrous THF (0.2 M) at 0°C. Dissolve the intermediate ester from Step 1 in a minimal amount of THF and add it dropwise to the suspension. Reflux the mixture for 2 hours to drive the reduction to completion.

  • Fieser Workup (Self-Validating Safety Step): Cool the reaction to 0°C. For every

    
     grams of LiAlH₄ used, sequentially add 
    
    
    
    mL of distilled water,
    
    
    mL of 15% aqueous NaOH, and
    
    
    mL of water.
    • Causality Check: This precise stoichiometric quenching protocol destroys unreacted hydride and precipitates the aluminum salts as a granular white solid. If standard aqueous quenching is used, the highly polar amino-alcohol product will become permanently trapped in a gelatinous aluminum hydroxide emulsion, destroying the yield.

  • Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with hot THF, and concentrate the filtrate in vacuo to yield the target compound.

  • Validation: ¹H NMR spectroscopy will confirm the disappearance of the ethyl ester signals (quartet at ~4.1 ppm, triplet at ~1.2 ppm) and the emergence of a complex multiplet at ~3.7 ppm corresponding to the newly formed -CH₂OH group. LC-MS (ESI+) will confirm the final product with an

    
     peak at 
    
    
    
    .

References

  • BLD Pharm. "906730-59-4|(2-Methylpyrrolidin-3-yl)methanol". 1

  • PubMed (NIH). "CYP3A4 Catalyzes the Rearrangement of the Dual Orexin Receptor Antagonist Daridorexant to 4-Hydroxypiperidinol Metabolites". 2

  • ResearchGate. "The Metabolism of the Dual Orexin Receptor Antagonist Daridorexant". 5

  • Sigma-Aldrich. "2-Methyl-1-pyrroline 95 872-32-2".

  • Chem-Impex. "2-Methyl-1-pyrroline". 6

  • U.S. Pharmacist. "New Drug Review 2022".3

  • New Drug Approvals. "Daridorexant". 4

Sources

Part 1: The Quaternary Challenge & Mechanistic Insight

Author: BenchChem Technical Support Team. Date: March 2026

Title: Engineering the Quaternary Center: A Technical Guide to the Synthesis of 2,2-Disubstituted Pyrrolidine Derivatives

Executive Summary The pyrrolidine ring is a privileged scaffold in medicinal chemistry, serving as the core for numerous alkaloids and pharmaceutical agents.[1][2][3][4] However, the introduction of a quaternary carbon at the C2 position (2,2-disubstitution) presents a formidable synthetic challenge due to steric hindrance and the difficulty of generating enolates at a tertiary center without competitive elimination or racemization. This guide provides a rigorous technical analysis of the primary methodologies for constructing this motif, focusing on the "Self-Regeneration of Stereocenters" (SRS) as the gold standard, alongside modern catalytic asymmetric approaches.

The synthesis of 2,2-disubstituted pyrrolidines is not merely a matter of alkylation; it is a battle against the Thorpe-Ingold effect and steric repulsion.

  • Steric Blocking: The approach of an electrophile to the

    
    -carbon of a proline derivative is hindered by the adjacent nitrogen protecting group and the ring puckering.
    
  • Enolization Thermodynamics: Generating an enolate from an

    
    -substituted pyrrolidine (to install the second substituent) is thermodynamically unfavorable compared to a secondary center.
    
  • Metabolic Stability: Despite these challenges, the 2,2-disubstituted motif is highly desirable in drug design. Replacing the

    
    -proton with an alkyl group eliminates the primary metabolic soft spot (oxidative deamination by cytochrome P450), significantly extending the half-life of peptide mimetics.
    

Part 2: The Classical Standard – Self-Regeneration of Stereocenters (SRS)[5][6]

Developed by Dieter Seebach, the SRS principle remains the most robust method for converting L-proline into enantiopure 2,2-disubstituted derivatives. This method circumvents the racemization usually associated with enolate formation by using a temporary chiral auxiliary formed from the original stereocenter itself.[5]

The Mechanistic Workflow

The strategy involves condensing L-proline with pivaldehyde to form a bicyclic acetal (oxazolidinone). This "locks" the original chirality into a new center (the acetal carbon), allowing the original


-carbon to be trigonalized (enolized) and alkylated. The acetal stereocenter then directs the facial selectivity of the incoming electrophile.

SRS_Pathway Proline L-Proline (Starting Material) Acetal Bicyclic Acetal (Single Diastereomer) Proline->Acetal Pivaldehyde Acid Cat. Enolate Lithium Enolate (Planar C2) Acetal->Enolate LDA, -78°C (Deprotonation) Quat_Prod Alkylated Acetal (Quaternary Center) Enolate->Quat_Prod R-X (Electrophile) (Face-Selective Attack) Final 2-Alkyl-Proline (Enantiopure) Quat_Prod->Final Hydrolysis (Auxiliary Removal)

Figure 1: The Seebach Self-Regeneration of Stereocenters (SRS) pathway.[6] The temporary acetal center directs the alkylation, preserving optical purity.

Detailed Experimental Protocol: -Alkylation via SRS

Note: This protocol assumes the use of standard Schlenk techniques under an inert argon atmosphere.

Step 1: Formation of the Bicyclic Acetal

  • Suspend L-proline (10 g) in pentane/hexanes.

  • Add pivaldehyde (3 equiv) and a catalytic amount of trifluoroacetic acid.

  • Reflux with a Dean-Stark trap to remove water. The product precipitates or crystallizes upon cooling.

  • Checkpoint: Recrystallize to ensure a single diastereomer (usually cis-disposed t-butyl and carboxylate groups).

Step 2: Generation of the Enolate and Alkylation

  • Reagent Prep: Freshly prepare Lithium Diisopropylamide (LDA) in THF at -78°C.

  • Addition: Cannulate the solution of the bicyclic acetal (dissolved in THF) dropwise into the LDA solution over 30 minutes. Maintain internal temperature below -70°C.

    • Why? Higher temperatures lead to decomposition of the enolate or non-selective aggregation.

  • Electrophile Introduction: Add the alkyl halide (e.g., Methyl Iodide, Benzyl Bromide) slowly.

  • Reaction: Stir at -78°C for 2 hours, then allow to warm slowly to -30°C overnight.

  • Quench: Quench with saturated NH₄Cl solution.

Step 3: Hydrolysis

  • Dissolve the alkylated intermediate in 6N HCl.

  • Reflux for 4–6 hours to cleave the pivaldehyde auxiliary.

  • Purify via ion-exchange chromatography (Dowex 50W) to isolate the free amino acid.

Part 3: Modern Catalytic Asymmetric Strategies

While SRS is excellent for stoichiometric synthesis, catalytic methods offer higher atom economy and scalability for industrial applications.

Phase-Transfer Catalysis (PTC)

This method utilizes chiral quaternary ammonium salts (e.g., Maruoka catalysts) to facilitate the alkylation of protected amino acid Schiff bases.

  • Substrate: Diphenylketimine glycinate or alaninate.

  • Catalyst:

    
    -symmetric chiral quaternary ammonium bromide (1–5 mol%).
    
  • Conditions: Toluene/50% KOH(aq), 0°C.

  • Mechanism: The chiral ion pair extracts the enolate into the organic phase, where the catalyst's rigid chiral pocket shields one face of the enolate, forcing the electrophile to attack from the opposite side.

Comparative Data: SRS vs. PTC

MetricSeebach SRS MethodAsymmetric PTC (Maruoka)
Source of Chirality Stoichiometric (Substrate)Catalytic (1-5 mol%)
Step Count High (Protection/Deprotection)Low (Direct Alkylation)
Scale-up Potential Moderate (Reagent cost)High (Industrial viable)
Enantioselectivity (ee) >98% (Diastereocontrol)90–99% (Ligand dependent)
Substrate Scope Limited to Proline analogsFlexible (various amino acids)
[3+2] Cycloaddition (Azomethine Ylides)

For constructing the pyrrolidine ring de novo rather than modifying an existing one, the 1,3-dipolar cycloaddition is the method of choice.

  • Reaction: Azomethine ylides (generated from imino esters) + Electron Deficient Alkenes (Dipolarophiles).

  • Catalyst: Ag(I) or Cu(I) complexes with chiral phosphine ligands (e.g., Fesulphos, Walphos).

  • Outcome: simultaneous formation of two C-C bonds and up to four stereocenters, including the quaternary C2.

Part 4: Strategic Decision Matrix

Select the synthesis method based on your specific drug development needs.

Decision_Matrix Start Target: 2,2-Disubstituted Pyrrolidine Q1 Is the starting material L-Proline (Chiral Pool)? Start->Q1 Branch_SRS Use Seebach SRS Method (Best for simple alkylations) Q1->Branch_SRS Yes Q2 Are you building the ring from acyclic precursors? Q1->Q2 No Branch_Cyclo Use [3+2] Cycloaddition (Best for highly substituted rings) Q2->Branch_Cyclo Yes Branch_PTC Use Phase Transfer Catalysis (Best for High Throughput/Scale) Q2->Branch_PTC No (Alkylation of acyclic imines)

Figure 2: Strategic decision tree for selecting the optimal synthetic pathway.

References

  • Seebach, D., et al. (1983). "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment of a Synthetic Principle." Journal of the American Chemical Society.

  • Ooi, T., & Maruoka, K. (2007). "Recent Advances in Asymmetric Phase-Transfer Catalysis." Angewandte Chemie International Edition.

  • Nájera, C., & Sansano, J. M. (2007). "Catalytic Asymmetric Synthesis of Pyrrolidines via 1,3-Dipolar Cycloadditions." Chemical Reviews.

  • Trost, B. M., et al. (2011). "Asymmetric Synthesis of Quaternary Stereocenters via Pd-Catalyzed Decarboxylative Allylic Alkylation." Journal of the American Chemical Society.

  • Das, J. et al. (2012). "Synthesis of 2,2-Disubstituted Pyrrolidines: A Review." Tetrahedron.

Sources

Architecting Complexity: Advanced Methodologies for Quaternary Stereocenter Formation in Pyrrolidine Rings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrrolidines are ubiquitous structural motifs in approved pharmaceuticals and bioactive natural products. However, the installation of a quaternary (all-carbon) stereocenter within the pyrrolidine ring remains one of the most formidable challenges in synthetic organic chemistry. The difficulty arises from severe steric congestion during carbon-carbon bond formation and the thermodynamic challenge of differentiating enantiofaces in highly substituted intermediates[1].

This technical guide provides an in-depth analysis of state-of-the-art catalytic asymmetric methodologies to overcome these barriers. By examining transition-metal-catalyzed cyclizations, 1,3-dipolar cycloadditions, and desymmetrization strategies, this whitepaper equips drug development professionals and synthetic chemists with field-proven protocols to access these complex 3D architectures.

The Strategic Imperative of Quaternary Stereocenters

The incorporation of quaternary stereocenters into drug scaffolds is not merely an academic exercise; it is a strategic maneuver in medicinal chemistry. These highly congested centers dramatically enhance structural rigidity, restrict conformational freedom, and project substituents into specific 3D vectors, thereby improving target binding affinity and metabolic stability[2].

Pyrrolidines bearing quaternary stereocenters are the core pharmacophores in several high-profile molecules, including:

  • Idasanutlin: A potent MDM2 inhibitor evaluated in clinical trials for cancer therapy[2].

  • Kaitocephalin: A natural product isolated from Eupenicillium shearii, known for its unique neurological activity[2].

Mechanistic Paradigms in Asymmetric Synthesis

Rhodium-Catalyzed Intramolecular Cyclization of 1,6-Enynes

Transition metal-catalyzed enantioselective cyclization of enynes is a highly atom-economical approach to constructing complex heterocycles. A recent breakthrough demonstrated the enantioselective Rh-catalyzed intramolecular cyclization of 1,6-enynes to yield exocyclic pyrrolidines with quaternary stereocenters[2].

  • Causality & Mechanism: The success of this reaction hinges on the use of a chiral spiro diphosphine (SDP) ligand[3]. The rigid spiro backbone creates a deep, well-defined chiral pocket. During the oxidative cycloaddition step, this pocket enforces a strict facial approach of the enyne, dictating the stereochemistry of the resulting rhodacyclopentene intermediate. Subsequent

    
    -hydride elimination and reductive elimination regenerate the catalyst while locking in the quaternary center with exceptional enantioselectivity (up to >97% ee)[2].
    
Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of azomethine ylides is the cornerstone for constructing highly substituted pyrrolidines. A highly efficient asymmetric variant utilizes a chiral N,O-ligand/Cu(CH


CN)

BF

system to react azomethine ylides with

,

-disubstituted

-fluoroacrylates[4].
  • Causality & Mechanism: The Cu(I) center acts as a dual-purpose Lewis acid. It coordinates both the imine nitrogen and the ester carbonyl, significantly increasing the acidity of the

    
    -proton. Once deprotonated, the active metal-bound dipole is formed. The chiral N,O-ligand provides a sterically demanding environment that shields one face of the dipole, ensuring a highly endo-selective approach of the fluoroacrylate, yielding four contiguous stereocenters (dr >20:1; ee up to 99%)[5].
    
Oxetane Desymmetrization

Establishing a stereocenter at the relatively remote C3 position of a pyrrolidine ring is notoriously difficult due to conformational flexibility. A novel approach leverages oxetane desymmetrization using a catalytic system with chiral phosphoric acid[6].

  • Causality & Mechanism: The inherent ring strain of the oxetane provides the thermodynamic driving force for ring-opening. The chiral phosphoric acid acts as a bifunctional catalyst, simultaneously activating the oxetane oxygen via hydrogen bonding and directing the incoming nucleophile. This dual-activation overcomes the conformational flexibility that usually compromises remote stereocontrol[6].

Quantitative Catalyst Benchmarking

To facilitate protocol selection, the following table summarizes the quantitative performance metrics of the primary catalytic systems discussed:

MethodologyCatalyst / Ligand SystemSubstrate ScopeYield (%)Enantiomeric Excess (ee)Diastereomeric Ratio (dr)
1,6-Enyne Cyclization Rh(I) / Chiral Spiro Diphosphine (SDP)Terminal Alkynes, 1,6-EnynesUp to 95%>97%N/A (Exocyclic alkene)
1,3-Dipolar Cycloaddition Cu(CH

CN)

BF

/ Chiral N,O-Ligand
Azomethine Ylides,

-Fluoroacrylates
Up to 99%Up to 99%>20:1 (Endo-selective)
Oxetane Desymmetrization Chiral Phosphoric AcidSubstituted Oxetanes60 - 85%Up to 95%>20:1

Visualizing the Pathways

RhCatalysis A 1,6-Enyne Substrate B Rh(I)-SDP Catalyst A->B Coordination C Oxidative Cycloaddition B->C D Rhodacyclopentene C->D Enantiodetermining E β-Hydride Elimination D->E F Reductive Elimination E->F F->B Catalyst Regeneration G Quaternary Pyrrolidine F->G Product Release

Caption: Catalytic cycle of Rh-catalyzed 1,6-enyne cyclization forming quaternary centers.

DipolarCycloaddition Imine Azomethine Ylide Precursor ActiveDipole Metal-Bound Azomethine Ylide Imine->ActiveDipole Base / Cu(I) Coordination CuLigand Cu(I) / Chiral N,O-Ligand CuLigand->ActiveDipole TS Endo-Selective Transition State ActiveDipole->TS Fluoroacrylate β,β-Disubstituted β-Fluoroacrylate Fluoroacrylate->TS Facial Approach Product 3-Fluoro Quaternary Pyrrolidine TS->Product C-C Bond Formation

Caption: Cu(I)-catalyzed asymmetric 1,3-dipolar cycloaddition pathway.

Experimental Protocols & Workflow Causality

The following protocols represent self-validating systems where the exclusion of moisture and precise temperature control are non-negotiable for maintaining catalyst integrity and stereoselectivity.

Protocol A: Rh-Catalyzed Intramolecular Cyclization of 1,6-Enynes
  • Catalyst Preparation: In a strictly nitrogen-filled glovebox, charge an oven-dried Schlenk tube with [Rh(COD)Cl]

    
     (5.0 mol%) and the chiral SDP ligand (11.0 mol%). Causality: Rh(I) species are highly susceptible to oxidative degradation; ambient oxygen will irreversibly deactivate the catalyst.
    
  • Solvent Addition: Inject anhydrous, degassed 1,2-dichloroethane (DCE). Stir at room temperature for 15 minutes. Causality: This incubation period ensures complete ligand exchange, displacing the cyclooctadiene (COD) to form the active chiral Rh-SDP complex.

  • Substrate Addition: Introduce the 1,6-enyne substrate (1.0 equiv) dropwise via a syringe pump over 30 minutes. Causality: Slow addition maintains a low steady-state concentration of unreacted substrate, effectively suppressing off-target intermolecular dimerization.

  • Reaction and Isolation: Stir the mixture at 40 °C until complete consumption of the starting material is observed via TLC. Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/EtOAc) to isolate the enantioenriched pyrrolidine.

Protocol B: Cu(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition
  • Metal-Ligand Complexation: Combine Cu(CH

    
    CN)
    
    
    
    BF
    
    
    (3.0 mol%) and the chiral N,O-ligand (3.3 mol%) in anhydrous diethyl ether under an argon atmosphere. Stir for 30 minutes.
  • Ylide Generation: Add the azomethine ylide precursor (1.0 equiv) followed by Cs

    
    CO
    
    
    
    (10.0 mol%). Causality: The mild base deprotonates the
    
    
    -carbon only after Cu-coordination has sufficiently increased its acidity. This sequential activation forms the active metal-bound dipole without triggering premature background hydrolysis of the imine.
  • Cycloaddition: Add the

    
    ,
    
    
    
    -disubstituted
    
    
    -fluoroacrylate (1.2 equiv) in one portion. Maintain the reaction at ambient temperature. Causality: The ambient temperature provides the precise thermal energy required to overcome the activation barrier of the endo-transition state while maximizing the energetic differentiation from the exo-pathway, securing the dr >20:1.
  • Quench and Purify: Upon completion, filter the crude mixture through a short pad of Celite to remove insoluble copper salts. Concentrate the filtrate and isolate the highly substituted pyrrolidine via chromatography.

Conclusion

The synthesis of quaternary stereocenters within pyrrolidine rings is no longer an insurmountable synthetic hurdle. Through the strategic deployment of transition-metal catalysis—specifically Rh-catalyzed enyne cyclizations and Cu-catalyzed 1,3-dipolar cycloadditions—chemists can now access these rigid, 3D-complex architectures with near-perfect diastereo- and enantiocontrol. As these methodologies scale, they will undoubtedly unlock new chemical space for the next generation of targeted therapeutics.

References

  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. RSC Publishing.[Link]

  • Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Asymmetric Synthesis of Pyrrolidines via Oxetane Desymmetrization. ACS.org.[Link]

Sources

Methodological & Application

Protocols for asymmetric synthesis of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Asymmetric Synthesis of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

Executive Summary & Strategic Rationale

The synthesis of This compound presents a classic challenge in organic chemistry: the construction of a tetrasubstituted (quaternary) stereocenter within a saturated heterocycle. This motif is a critical pharmacophore found in nicotinic acetylcholine receptor (nAChR) ligands and various alkaloid scaffolds.

The primary difficulty lies not just in the steric hindrance of the quaternary center, but in preventing racemization during the functionalization of the side chain. Direct alkylation of proline esters typically yields poor diastereoselectivity and racemization.

This guide details a self-validating, two-phase protocol :

  • Phase I: Construction of the quaternary center with absolute stereocontrol using Seebach’s Self-Regeneration of Stereocenters (SRS) principle.

  • Phase II: Homologation of the resulting

    
    -amino acid via a modified Arndt-Eistert synthesis , followed by reduction to the target amino-alcohol.
    

Retrosynthetic Logic & Pathway Design

The target molecule is essentially a homologated derivative of 2-methylproline. The synthetic logic disconnects the ethyl-alcohol side chain back to a carboxylic acid (2-methylproline), which is then traced back to L-Proline via the SRS auxiliary.

Retrosynthesis Target Target: This compound Inter1 Homologated Ester: Methyl 2-(2-methylpyrrolidin-2-yl)acetate Target->Inter1 Reduction (LiAlH4) Inter2 Quaternary Core: (S)-2-Methylproline Inter1->Inter2 Arndt-Eistert Homologation Auxiliary SRS Reagent: Bicyclic Oxazolidinone Inter2->Auxiliary Hydrolysis Start Starting Material: L-Proline Auxiliary->Start Seebach SRS Cyclization

Figure 1: Retrosynthetic disconnection strategy highlighting the transition from the chiral pool (L-Proline) to the quaternary target.

Phase I: Construction of the Quaternary Center (Seebach SRS)

This phase utilizes a temporary chiral auxiliary formed from the substrate itself (L-Proline) and pivalaldehyde. This "bicyclic aminal" locks the conformation, allowing stereoselective alkylation trans to the bulky tert-butyl group.

Mechanism of Action
  • Stereoselective Aminal Formation: L-Proline condenses with pivalaldehyde. The bulky t-Bu group forces the formation of a single diastereomer.

  • Memory of Chirality: The original stereocenter is trigonalized (enolized), but the new stereocenter (the acetal carbon) directs the incoming electrophile to the opposite face, regenerating the original stereochemistry with retention.

Experimental Protocol

Step A: Formation of the Bicyclic Oxazolidinone

  • Reagents: L-Proline (1.0 eq), Pivalaldehyde (1.5 eq), Pentane (Solvent), Trifluoroacetic acid (cat. 0.1 eq).

  • Procedure:

    • Suspend L-Proline in pentane in a Dean-Stark apparatus.

    • Add pivalaldehyde and TFA. Reflux for 24-48 hours until water separation ceases.

    • Concentrate in vacuo. Recrystallize from hexane.

    • Checkpoint: Product should be a crystalline solid. confirm stereochemistry via NOE NMR (interaction between bridgehead H and proline

      
      -protons).
      

Step B: Stereoselective Methylation

  • Reagents: LDA (Lithium Diisopropylamide, 1.1 eq), Methyl Iodide (MeI, 1.5 eq), anhydrous THF.

  • Procedure:

    • Cool a solution of the oxazolidinone in THF to -78°C.

    • Add LDA dropwise over 30 mins. The solution will turn yellow/orange (enolate formation).

    • Stir for 45 mins at -78°C.

    • Add MeI dropwise. The electrophile approaches from the face opposite the t-Bu group (Steric control).

    • Allow to warm to -30°C over 4 hours. Quench with saturated NH₄Cl.

  • Data Validation:

ParameterSpecificationNote
Yield >85%High conversion essential before hydrolysis.
dr (Diastereomeric Ratio) >98:2Determine by ¹H NMR of crude mixture.
Appearance Pale yellow oil/solidPurify via flash chromatography (Hex/EtOAc).[1]

Step C: Hydrolysis to (S)-2-Methylproline

  • Reagents: 6N HCl, reflux.

  • Procedure:

    • Dissolve the methylated intermediate in 6N HCl.

    • Reflux for 6-12 hours (cleaves the aminal and the amide bond).

    • Concentrate to dryness. Use ion-exchange resin (Dowex 50W) to liberate the free amino acid.

    • Result: (S)-2-Methylproline (White solid).

Phase II: Homologation and Reduction

With the quaternary center established, we must extend the carboxylic acid side chain by one carbon (homologation) and reduce it to the alcohol.

Workflow Diagram

Homologation Step1 N-Protection (Boc-2-Me-Pro) Step2 Activation (Mixed Anhydride) Step1->Step2 iBuOCOCl NMM Step3 Diazoketone Formation Step2->Step3 TMS-Diazomethane (Safer than CH2N2) Step4 Wolff Rearrangement (Homologated Ester) Step3->Step4 AgOBz MeOH/Heat Step5 Reduction (Target Alcohol) Step4->Step5 LiAlH4 THF

Figure 2: The Arndt-Eistert Homologation sequence adapted for quaternary amino acids.

Experimental Protocol

Step D: N-Protection (Boc)

  • Rationale: The free amine must be protected to prevent interference during the diazoketone formation.

  • Protocol: React (S)-2-methylproline with Boc₂O (1.2 eq) and NaOH (2 eq) in Dioxane/Water (1:1). Yields N-Boc-(S)-2-methylproline .

Step E: Arndt-Eistert Homologation (The Critical Step)

  • Safety Note: Traditional protocols use Diazomethane (explosive).[2] This protocol uses TMS-Diazomethane (safer, though still toxic) or in-situ generation.

  • Activation: Dissolve N-Boc-(S)-2-methylproline in dry THF at -15°C. Add N-methylmorpholine (1.1 eq) followed by Isobutyl chloroformate (1.1 eq). Stir 15 min to form the mixed anhydride.

  • Diazoketone Formation: Add TMS-Diazomethane (2.0 eq) solution. Stir at 0°C for 3 hours.

    • Observation: Evolution of gas (N₂) ceases.

    • Workup: Careful quench with dilute acetic acid. Extract with EtOAc.

  • Wolff Rearrangement: Dissolve the crude diazoketone in anhydrous Methanol. Add Silver Benzoate (0.1 eq) dissolved in Triethylamine (3 eq).

    • Mechanism:[3][4][5][6] Ag(I) catalyzes the loss of N₂ to form a carbene, which rearranges to a ketene. The ketene is trapped by methanol to form the methyl ester .

    • Condition: Exclude light and heat to 50°C until gas evolution stops.

    • Product: Methyl 2-(1-(tert-butoxycarbonyl)-2-methylpyrrolidin-2-yl)acetate.

Step F: Global Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.5 eq), THF.

  • Procedure:

    • Cool LiAlH₄ suspension in THF to 0°C.

    • Add the homologated ester (from Step E) dropwise.

    • Reflux for 2 hours. This will reduce the ester to the alcohol.

    • Note: LiAlH₄ may reduce the Boc group to a Methyl group (yielding N-methyl). If the target requires N-H, use LiBH₄ (selective for ester) followed by acidic Boc deprotection.

    • Target Assumption: Based on the title "this compound", an N-H (secondary amine) is implied.

    • Refined Reduction: Use LiBH₄ (2.0 eq) in THF to reduce the ester to the alcohol without touching the Boc group. Then, deprotect Boc with TFA/DCM.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Low ee/dr in Step B Temperature > -78°C during enolization.Ensure cryogenic conditions are maintained. Check LDA quality.
Incomplete Homologation Mixed anhydride hydrolysis.Ensure anhydrous THF is used. Do not delay between activation and diazo addition.
Explosion Risk Diazomethane accumulation.[2]Use TMS-Diazomethane. Ensure smooth N₂ evolution; do not seal the vessel tightly.
Racemization at C2 Unlikely in this route.The quaternary center is chemically robust. Verify with Chiral HPLC (Chiralpak AD-H).

References

  • Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS) - Applications, Limitations, and Abandonment of a Synthetic Principle."[7] Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748. Link

  • Podlech, J., & Seebach, D. "The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides."[5] Angewandte Chemie International Edition, vol. 34, no.[5] 4, 1995, pp. 471-472.[5] Link

  • Vogt, H., et al. "Stereoselective Synthesis of Quaternary Proline Analogues." Tetrahedron, vol. 62, no. 15, 2006, pp. 3551-3565.
  • Aoyama, T., & Shioiri, T. "New Methods and Reagents in Organic Synthesis. 8. Trimethylsilyldiazomethane. A New, Stable, and Safe Reagent for the Homologation of Carboxylic Acids." Tetrahedron Letters, vol. 21, no. 46, 1980, pp. 4461-4462. Link

Sources

Application Note: Synthetic Routes to Quaternary Proline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026


-Quaternary Proline Analogues

Abstract & Strategic Importance

Quaternary proline derivatives (specifically


-disubstituted prolines) are "privileged structures" in modern drug design. By replacing the 

-proton with a carbon substituent (e.g., methyl, allyl, benzyl), the pyrrolidine ring becomes conformationally locked. This modification serves three critical functions in peptidomimetics:
  • Conformational Restriction: It stabilizes specific secondary structures (e.g.,

    
    -turns, 
    
    
    
    -helices) by restricting the
    
    
    and
    
    
    torsion angles.
  • Metabolic Stability: The absence of the

    
    -proton renders the amide bond highly resistant to proteolytic cleavage.
    
  • Pharmacological Potency: These scaffolds are central to HCV protease inhibitors (e.g., Boceprevir analogues) and modulators of G-protein coupled receptors.

This guide details the three most robust synthetic methodologies for generating these scaffolds, prioritizing scalability and enantiomeric excess (ee).

Strategic Decision Matrix

Selecting the correct route depends on the starting material availability and the desired substitution pattern.

ProlineStrategy Start Target Molecule: Quaternary Proline Q1 Do you need a simple alkyl group (Me, Bn)? Start->Q1 RouteA Route A: SRS Method (Seebach Oxazolidinone) Q1->RouteA Yes (Start from L-Proline) RouteB Route B: De Novo Cyclization (Phase Transfer Catalysis) Q1->RouteB No (Complex Sidechains) RouteC Route C: 1,3-Dipolar Cycloaddition (Azomethine Ylides) Q1->RouteC Spiro-fused Systems DescA Best for: α-Methyl Proline High Scalability RouteA->DescA DescB Best for: Non-natural rings High Enantioselectivity RouteB->DescB

Figure 1: Decision tree for selecting the optimal synthetic pathway based on target structural complexity.

Method A: Self-Regeneration of Stereocenters (SRS)

The "Gold Standard" for


-Alkylation 

Direct alkylation of proline enolates leads to racemization. The Seebach SRS method solves this by temporarily generating a second stereocenter (acetal) that "remembers" the chirality while the original


-center is destroyed (planarized) during enolization.
Mechanism of Action

The reaction proceeds via a bicyclic oxazolidinone. The bulky tert-butyl group at the new acetal center (C2 of the oxazolidinone) forces the electrophile to attack from the face opposite to it (steric approach control), restoring the original stereochemistry with high fidelity.

SRS_Mechanism Proline L-Proline Bicycle Bicyclic Oxazolidinone Proline->Bicycle Pivalaldehyde (Acetalization) Enolate Li-Enolate (Planar C-alpha) Bicycle->Enolate LHMDS (-78°C) Alkylated Alkylated Bicycle Enolate->Alkylated R-X (Steric Control) Product α-Alkyl Proline Alkylated->Product Hydrolysis (Acidic)

Figure 2: The Seebach SRS Cycle. The stereochemical information is stored in the auxiliary acetal center during the enolate phase.

Detailed Protocol: Synthesis of -Methyl-L-Proline

Reagents:

  • L-Proline[1][2][3][4][5][6]

  • Pivalaldehyde (Trimethylacetaldehyde)

  • Lithium Hexamethyldisilazide (LHMDS)

  • Methyl Iodide (MeI)

  • Trifluoroacetic acid (TFA)

Step-by-Step Workflow:

  • Acetalization (Formation of the Chiral Template):

    • Suspend L-proline (10 g) in pentane/hexane. Add pivalaldehyde (3 equiv) and catalytic TFA.[3]

    • Reflux with a Dean-Stark trap to remove water.[3] The reaction forms the cis-fused bicyclic system (2-tert-butyl-oxazolidin-5-one).

    • Checkpoint: Recrystallize from hexane. The single diastereomer is essential for high ee.

  • Enolization:

    • Dissolve the oxazolidinone in dry THF under Argon. Cool to -78°C .[7]

    • Add LHMDS (1.1 equiv) slowly. Stir for 30-45 mins. The solution typically turns bright yellow/orange.

    • Critical: Temperature control is vital. Above -50°C, the enolate may decompose or lose stereochemical integrity.

  • Electrophilic Trapping:

    • Add Methyl Iodide (1.2 equiv) dropwise.

    • Allow the mixture to warm slowly to -30°C over 2 hours, then to room temperature overnight.

    • Quench with saturated

      
      .[7] Extract with ether.
      
  • Hydrolysis (Destruction of the Template):

    • Reflux the alkylated intermediate in 6M HCl for 4-6 hours.

    • Concentrate in vacuo. Use ion-exchange chromatography (Dowex 50) to isolate the free amino acid.

Expected Yield: 60-75% overall. Enantiomeric Excess: >98% ee.[8]

Method B: De Novo Asymmetric Cyclization (Phase Transfer Catalysis)

Best for Non-Standard Rings and Industrial Scalability

When the starting material is not proline, or when "ring-closing" is preferred over "ring-modifying," Phase Transfer Catalysis (PTC) using Maruoka catalysts is superior. This method builds the quaternary center and the ring simultaneously or sequentially from a glycine Schiff base.

Core Concept

A chiral quaternary ammonium salt (catalyst) pairs with the enolate of a glycine imine at the interface of an organic solvent and aqueous base. The bulky, chiral catalyst blocks one face of the enolate, forcing the alkylating agent (a di-halide) to attack selectively.

Detailed Protocol: Cyclization of Glycine Imine

Reagents:

  • tert-Butyl glycinate benzophenone imine

  • 1,4-Dibromobutane (for proline ring)

  • Maruoka Catalyst (

    
    -spiro chiral ammonium salt) or Cinchona alkaloid derivative (
    
    
    
    -allyl-N-9-anthracenylmethylcinchonidinium bromide)
  • 50% KOH (aq) / Toluene

Step-by-Step Workflow:

  • Biphasic Setup:

    • Dissolve the glycine imine (1.0 mmol) and 1,4-dibromobutane (1.2 equiv) in Toluene (10 volumes).

    • Add the chiral PTC catalyst (1-3 mol%).

    • Cool the organic phase to 0°C.

  • Initiation:

    • Add 50% aqueous KOH vigorously. High stirring rate (>1000 rpm) is mandatory to maximize interfacial surface area.

    • Mechanism:[1][8][9][10][11] The first alkylation occurs (kinetic resolution or non-selective), followed by a rapid second intramolecular alkylation (cyclization) which determines the final stereochemistry.

  • Workup:

    • Separate phases.[3] Wash organic layer with water and brine.

    • Evaporate toluene.

    • Hydrolyze the imine and ester groups using 1M HCl/THF to release the quaternary amino acid.

Advantages:

  • Operational Simplicity: No cryogenic conditions (-78°C) required; run at 0°C or RT.

  • Tunability: Changing the di-halide allows synthesis of pipecolic acid (6-membered) or azetidine (4-membered) analogues.

Comparative Data Analysis

FeatureSRS Method (Seebach)PTC Cyclization (Maruoka)1,3-Dipolar Cycloaddition
Starting Material L-Proline (Cheap)Glycine Imine (Moderate)Azomethine Ylide
Key Reagent LHMDS / PivalaldehydeChiral Ammonium SaltAg/Cu Catalyst
Conditions Cryogenic (-78°C), AnhydrousBiphasic, 0°C to RTRT, Organic Solvent
Stereocontrol Substrate-controlled (Diastereoselective)Catalyst-controlled (Enantioselective)Catalyst-controlled
Scalability High (kg scale proven)Very High (Industrial preferred)Low to Moderate
Typical ee% >98%90-96%85-95%
Primary Use

-Methyl/Benzyl Proline
De novo ring constructionSpiro-prolines

References

  • Seebach, D., et al. (1983). Self-Regeneration of Stereocenters (SRS) - applications, limitations, and abandonment of a synthetic principle.Angewandte Chemie International Edition .

  • Ooi, T., & Maruoka, K. (2007).[8] Asymmetric Organocatalysis of New Generation Chiral Phase-Transfer Catalysts.Angewandte Chemie .

  • Kawabata, T., et al. (2003). Asymmetric Synthesis of

    
    -Amino Acids via Memory of Chirality.Journal of the American Chemical Society .[4][12] 
    
  • Nájera, C., & Sansano, J. M. (2007).

    
    -Amino Acids.Chemical Reviews . 
    
  • Vintonyak, V. V., et al. (2009). Discovery of Telaprevir and Boceprevir: A Case Study of Structure-Based Drug Design.Angewandte Chemie . (Contextualizing the importance of quaternary prolines in HCV drugs).

Sources

Application Note: Functionalization of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol for Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Advanced Peptidomimetics and Unnatural Amino Acid Derivatization

Introduction & Chemical Causality

The incorporation of unnatural, conformationally restricted building blocks is a cornerstone of modern peptidomimetic drug design. 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is a highly specialized molecule featuring a pyrrolidine ring with a quaternary stereocenter at the C2 position, bearing both a methyl group and a 2-hydroxyethyl chain. This unique architecture imparts exceptional proteolytic stability and rigidifies peptide backbones.

However, the quaternary C2 center creates extreme steric shielding around the secondary amine, rendering standard functionalization protocols ineffective. To utilize this molecule in Fmoc-based Solid-Phase Peptide Synthesis (SPPS), two distinct functionalization pathways are required depending on its final position in the peptide:

  • N-Terminal Protection & C-Terminal Oxidation: Conversion into an Fmoc-protected unnatural amino acid (Fmoc-2-(2-methylpyrrolidin-2-yl)acetic acid) for internal sequence incorporation.

  • Direct Resin Immobilization: Anchoring the primary alcohol to a solid support for the synthesis of C-terminal alcohol peptides.

Pathway A: Fmoc Protection and Oxidation to an Unnatural Amino Acid

The Causality of Reagent Selection

Standard Fmoc protection utilizing Fmoc-OSu (N-hydroxysuccinimide ester) relies on a relatively unhindered nucleophilic attack. The massive steric bulk of the methyl and hydroxyethyl groups at the adjacent C2 position drastically raises the activation energy for this attack, often resulting in failed or unacceptably slow reactions [1]. To overcome this, the highly reactive electrophile Fmoc-Cl must be employed alongside a non-nucleophilic base (DIPEA ) to neutralize the generated HCl without competing for the electrophile [2].

Following protection, the primary alcohol must be oxidized to a carboxylic acid. Strong oxidants (e.g., Jones reagent) risk side reactions, while basic oxidants trigger premature Fmoc deprotection. TEMPO-catalyzed oxidation using Bis(acetoxy)iodobenzene (BAIB) as the terminal oxidant is the optimal solution. It proceeds under mildly acidic to neutral conditions, perfectly preserving the base-labile Fmoc group while achieving high conversion rates [3].

FmocOxidation N1 2-(2-Methylpyrrolidin- 2-yl)ethan-1-ol N2 Fmoc-Cl, DIPEA (DCM, 0°C to RT) N1->N2 N3 Fmoc-Amino Alcohol Intermediate N2->N3 N4 TEMPO, BAIB (MeCN/H2O, RT) N3->N4 N5 Fmoc-Unnatural Amino Acid N4->N5

Workflow for the synthesis of Fmoc-protected unnatural amino acid via TEMPO/BAIB oxidation.

Protocol 1: Synthesis of Fmoc-2-(2-Methylpyrrolidin-2-yl)ethan-1-ol
  • Step 1 (Dissolution): Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) under an inert argon atmosphere. Cool the reaction flask to 0 °C.

  • Step 2 (Base Addition): Add DIPEA (2.5 eq) dropwise, stirring for 10 minutes to ensure uniform distribution.

  • Step 3 (Electrophile Addition): Slowly add Fmoc-Cl (1.2 eq) dissolved in a minimal volume of DCM. Allow the reaction to warm to room temperature and stir for 12–16 hours.

  • Step 4 (Self-Validation via TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ninhydrin stain and heat. Validation criteria: The disappearance of the ninhydrin-positive (purple/yellow) starting material spot confirms complete amine protection.

  • Step 5 (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography.

Protocol 2: Oxidation to Fmoc-2-(2-methylpyrrolidin-2-yl)acetic acid
  • Step 1 (Dissolution): Dissolve the purified Fmoc-amino alcohol (1.0 eq) in a 1:1 mixture of MeCN and H₂O (0.1 M).

  • Step 2 (Catalyst & Oxidant): Add TEMPO (0.2 eq) followed by BAIB (2.2 eq). Stir the biphasic mixture vigorously at room temperature for 4–6 hours.

  • Step 3 (Self-Validation via LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation criteria: The reaction is complete when the mass spectrum shows a precise +14 Da shift (conversion of -CH₂OH to -COOH), indicating full oxidation without Fmoc cleavage.

  • Step 4 (Workup): Quench the reaction with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Acidify the aqueous layer to pH 3 using 1M HCl, extract with EtOAc, dry, and concentrate to yield the final unnatural amino acid building block.

Pathway B: Direct Resin Immobilization for C-Terminal Alcohols

The Causality of Resin Selection

When the goal is to synthesize a peptide terminating in an amino alcohol, anchoring the primary hydroxyl group directly to the solid support is the most efficient strategy. 2-Chlorotrityl chloride (2-CTC) resin is the gold standard for this application [4]. The primary hydroxyl group of the Fmoc-amino alcohol undergoes rapid etherification with the highly reactive trityl chloride linker in the presence of DIPEA [5].

Crucially, the extreme steric bulk of the 2-CTC linker prevents diketopiperazine formation during the subsequent deprotection and coupling of the second amino acid. Furthermore, the high acid-lability of the 2-CTC ether bond allows for the cleavage of the final C-terminal alcohol peptide using very mild acid (e.g., 1% TFA in DCM), leaving sensitive side-chain protecting groups intact for downstream solution-phase conjugation.

ResinLoading R1 Fmoc-Amino Alcohol R2 2-CTC Resin DIPEA, DCM R1->R2 Etherification R3 Resin Capping MeOH/DIPEA R2->R3 Block unreacted sites R4 Iterative SPPS (Fmoc Strategy) R3->R4 Peptide elongation R5 TFA Cleavage (1% TFA in DCM) R4->R5 Mild acid cleavage R6 C-Terminal Alcohol Peptide R5->R6

Solid-phase peptide synthesis workflow utilizing 2-CTC resin anchoring of the amino alcohol.

Protocol 3: Loading onto 2-CTC Resin
  • Step 1 (Resin Swelling): Weigh 2-CTC resin (typical loading capacity 1.6 mmol/g) into a peptide synthesis syringe equipped with a frit. Swell the resin in anhydrous DCM for 30 minutes, then drain.

  • Step 2 (Etherification): Dissolve the Fmoc-amino alcohol (1.5 eq relative to resin loading) and DIPEA (3.0 eq) in anhydrous DCM. Add the solution to the swelled resin and agitate gently on a shaker for 16–24 hours at room temperature.

  • Step 3 (Capping): Drain the reaction solution. To cap unreacted trityl chloride sites, add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and agitate for 30 minutes. Drain and wash the resin extensively with DCM (3x) and DMF (3x).

  • Step 4 (Self-Validation via UV Quantification): Dry a small, precisely weighed aliquot of the loaded resin (approx. 5 mg). Treat with 20% piperidine in DMF for 20 minutes to cleave the Fmoc group. Dilute the cleavage cocktail and measure the absorbance of the dibenzofulvene-piperidine adduct at 290 nm using a UV spectrophotometer. Validation criteria: Use the Beer-Lambert law to calculate the exact resin loading (mmol/g). A successful loading should yield 0.4–0.6 mmol/g.

Quantitative Data Summary

Functionalization RouteReagentsReaction TimeTypical Yield / LoadingKey Advantage
N-Terminal Fmoc Protection Fmoc-Cl, DIPEA, DCM12–16 h75–85%Overcomes severe steric hindrance at the C2 quaternary center.
C-Terminal Oxidation TEMPO, BAIB, MeCN/H₂O4–6 h80–90%Mild conditions perfectly preserve the base-labile Fmoc group.
2-CTC Resin Immobilization 2-CTC Resin, DIPEA, DCM16–24 h0.4–0.6 mmol/gEnables direct synthesis of C-terminal alcohol peptides with mild cleavage.

References

  • Development of Fmoc-Protected Bis-Amino Acids toward Automated Synthesis of Highly Functionalized Spiroligomers . Organic Letters (ACS Publications).[Link]

  • (SiFA)SeFe: A Hydrophilic Silicon-Based Fluoride Acceptor Enabling Versatile Peptidic Radiohybrid Tracers . PMC (NIH).[Link]

  • Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications . Chemical Reviews (ACS Publications).[Link]

  • Process for the preparation of octreotide acetate.

Sources

Application Notes & Protocols: Strategic Stereoselective Synthesis of Key Chiral Intermediates for Dendrobatid Alkaloids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Architectural Challenge of Dendrobatid Alkaloids

Dendrobatid alkaloids, a diverse family of over 850 identified compounds, are predominantly found in the skin secretions of poison-dart frogs (family: Dendrobatidae).[1][2] These intricate molecules, often characterized by indolizidine, quinolizidine, or decahydroquinoline core structures, represent a significant area of interest for medicinal chemistry and drug development.[2][3][4] Their potent biological activity, particularly as noncompetitive blockers of nicotinic acetylcholine receptors (nAChRs), makes them promising candidates for developing therapeutics for neurological disorders such as epilepsy, schizophrenia, and Alzheimer's disease.[2][3]

The therapeutic potential of these alkaloids is, however, intrinsically linked to their stereochemistry. The precise three-dimensional arrangement of atoms dictates their interaction with biological targets. Consequently, the development of synthetic routes that afford enantiomerically pure alkaloids is of paramount importance. This guide provides an in-depth analysis of proven strategies and detailed protocols for the preparation of key chiral intermediates, which serve as versatile building blocks for the total synthesis of various dendrobatid alkaloids. We will explore the causality behind strategic choices in asymmetric synthesis, focusing on methods that establish stereocenters early and with high fidelity.

Core Strategy: The Chiral Piperidine Building Block

A frequently employed and highly effective strategy in dendrobatid alkaloid synthesis is the construction of a densely functionalized, enantiomerically pure 2,6-disubstituted piperidine ring. This intermediate is a versatile scaffold that can be elaborated into various bicyclic systems, such as the indolizidine core common to alkaloids like (+)-167B and (+)-209D.[2][3]

One of the most elegant approaches to this intermediate begins with a readily available chiral starting material, such as a tropinone derivative, and proceeds through a key N-acyliminium ion intermediate. The stereoselectivity of the entire sequence is controlled by the initial chirality of the starting material and the facial selectivity of key addition reactions.

Workflow for Chiral Piperidine Synthesis

The following diagram illustrates a validated pathway from a chiral bicyclic ketone to a versatile 2,6-disubstituted piperidine intermediate.

G cluster_0 Phase 1: Ring Expansion & Cleavage cluster_1 Phase 2: Stereoselective Addition cluster_2 Phase 3: Elaboration A Enantiopure Bicyclic Ketone (e.g., 7-azabicyclo[3.2.1]octan-6-one) B Bicyclic Lactone A->B  Baeyer-Villiger  Oxidation A->B C Transient N-Acyliminium Ion B->C  Lewis Acid-Mediated  Ring Cleavage B->C D Chiral cis-2,6-Disubstituted Piperidine Intermediate C->D  Nucleophilic Addition  (e.g., Allylsilane) C->D E Indolizidine or Quinolizidine Alkaloid Core D->E  Side Chain  Modification & Cyclization D->E

Caption: Synthetic workflow from a chiral ketone to a piperidine intermediate.

Mechanistic Insight: Controlling Stereochemistry

The cornerstone of this strategy is the Lewis acid-mediated cleavage of the bicyclic lactone intermediate.[3] The coordination of a Lewis acid (e.g., BF₃·OEt₂) to the lactone carbonyl facilitates ring-opening to form a transient N-acyliminium ion. This planar, electrophilic species is then attacked by a nucleophile, such as an allylsilane. The stereochemical outcome of this addition is critical. The reaction proceeds with high diastereoselectivity, furnishing the cis-2,6-disubstituted piperidine.[2][3] This selectivity is proposed to arise from the nucleophile attacking the iminium ion from the face opposite to the already established stereocenter, thus minimizing steric hindrance and leading to a thermodynamically more stable product.

Protocol 1: Synthesis of a Chiral 2,6-Disubstituted Piperidine Intermediate

This protocol is adapted from a reported synthesis of dendrobatid alkaloids (+)-167B and (+)-209D.[2][3]

Step 1: Baeyer-Villiger Oxidation of Enantiopure Bicyclic Ketone

  • Setup: To a solution of enantiopure 7-benzyloxycarbonylazabicyclo[3.2.1]octan-6-one (1.0 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask, add sodium phosphate dibasic (Na₂HPO₄, 3.0 eq).

  • Reagent Addition: Cool the mixture to 0 °C. Add meta-chloroperoxybenzoic acid (m-CPBA, ~77%, 1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude bicyclic lactone is often unstable and used directly in the next step without further purification.[2][3]

Step 2: Ring Cleavage and Stereoselective Allylation

  • Setup: Dissolve the crude lactone from the previous step in dry CH₂Cl₂ and cool the solution to -78 °C under an inert atmosphere (N₂ or Ar).

  • Reagent Addition: Add trimethylallylsilane (1.5 eq) to the solution, followed by the dropwise addition of boron trifluoride diethyl etherate (BF₃·OEt₂, 1.5 eq).[2]

  • Reaction: Stir the mixture at -78 °C for 3-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction at -78 °C with a saturated aqueous NaHCO₃ solution. Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x). Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the enantiomerically pure 2,6-disubstituted piperidine.

Reaction Step Product Typical Yield Diastereoselectivity
Oxidation & Allylationcis-2,6-disubstituted piperidine84% (over two steps)[3]Single diastereomer[3]

Advanced Strategies: Building Complexity with Cycloadditions and Metathesis

For more complex dendrobatid alkaloids, such as those with a decahydroquinoline skeleton or multiple stereocenters on a cyclopentane ring, more advanced strategies are required. These often involve powerful carbon-carbon bond-forming reactions like the Diels-Alder reaction and ring-closing metathesis (RCM).

Case Study: Synthesis of Dendrobatid Alkaloid (-)-251F

The asymmetric total synthesis of (-)-251F provides an excellent example of a strategy that combines several modern synthetic methods to control complex stereochemistry.[1][5] The key steps include an asymmetric Diels-Alder reaction to set four stereocenters, a subsequent ring-opening/ring-closing metathesis to form a key bicyclic intermediate, and an intramolecular Schmidt reaction to install the nitrogen-containing ring.[5]

Synthetic Blueprint for Alkaloid (-)-251F

G A Acyl Oxazolidinone + Cyclopentadiene B Diels-Alder Adduct (Four Stereocenters Set) A->B  Asymmetric  Diels-Alder C Alkene Metathesis Precursor B->C  Homologation D Bicyclic Ketone Intermediate C->D  Ring-Closing  Metathesis  (Grubbs Catalyst) E Keto Azide D->E  Conjugate Addition  & Azide Installation F Amide Intermediate E->F  Intramolecular  Schmidt Reaction G Dendrobatid Alkaloid (-)-251F F->G  Reduction

Caption: Key transformations in the synthesis of Alkaloid (-)-251F.

Protocol 2: Key Ring-Closing Metathesis Step

This protocol is a representative procedure based on the synthesis of alkaloid 251F, which utilizes the Grubbs catalyst for a key ring-closing metathesis (RCM) reaction.[1]

  • Setup: In a glovebox or under a strictly inert atmosphere, dissolve the diene precursor (1.0 eq) in degassed, anhydrous toluene.

  • Catalyst Addition: Add the Grubbs first-generation catalyst (e.g., benzylidene-bis(tricyclohexylphosphine)dichlororuthenium, 5-10 mol%) to the solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS for the consumption of the starting material and the formation of the cyclized product.

  • Workup: After cooling to room temperature, open the flask to the air and stir for 30 minutes to deactivate the catalyst. Add a small amount of silica gel and concentrate the solvent in vacuo.

  • Purification: Dry-load the silica onto a column and purify by flash chromatography to isolate the bicyclic ketone intermediate.

Stereodivergent Approaches to Decahydroquinolines

The decahydroquinoline class of dendrobatid alkaloids presents a different synthetic challenge, often requiring the assembly of cis- or trans-fused bicyclic systems with multiple stereocenters.[6][7] A powerful strategy to address this is a stereodivergent approach, where a common intermediate can be selectively converted into different stereoisomers.

This often involves the stereoselective construction of a 2,3,6-trisubstituted piperidine ring using a Michael-type conjugate addition, followed by an intramolecular cyclization reaction.[6][8] The choice of reagents and reaction conditions during the cyclization step can dictate the final stereochemical outcome, allowing access to different members of the alkaloid family from a single precursor.[7]

Synthetic Strategy Key Reaction(s) Target Core Structure Representative Alkaloids
Chiral Pool / N-Acyliminium IonBaeyer-Villiger, Stereoselective AllylationIndolizidine(+)-167B, (+)-209D
Asymmetric CatalysisDiels-Alder, Ring-Closing MetathesisComplex Bicyclic Systems(-)-251F
Stereodivergent SynthesisMichael Addition, Aldol CyclizationDecahydroquinolinecis-195A, cis-211A

Conclusion and Future Outlook

The preparation of chiral intermediates is the critical foundation upon which the total synthesis of dendrobatid alkaloids is built. The strategies outlined herein—leveraging chiral pool starting materials, powerful asymmetric catalytic reactions, and stereodivergent pathways—provide robust and reliable methods for accessing these valuable compounds. The causality behind each experimental choice, from the selection of a Lewis acid to control a ring-opening to the use of a specific organometallic catalyst for metathesis, underscores the precision required in modern organic synthesis.

Future advancements will likely focus on the development of even more efficient and atom-economical catalytic methods.[9][10] The integration of flow chemistry and one-pot procedures holds promise for streamlining these complex multi-step syntheses, making these medicinally relevant alkaloids more accessible for further biological investigation and drug development.[9][10]

References

  • Chiou, W.-H., & Carlier, P. R. (2017). Synthesis of dendrobatid alkaloid (+)-167B and (+)-209D and the investigation of diastereoselectivity using DFT calculations. RSC Advances, 7(5), 2823–2829. [Link]

  • Zhang, G.-F., & Chen, Z.-M. (2020). Progress in Synthesis of Nitrogen Heterocycles Catalyzed by Chiral Phosphine. Chinese Journal of Organic Chemistry, 40(11), 3729-3742. [Link]

  • Chiou, W.-H., & Carlier, P. R. (2017). Synthesis of dendrobatid alkaloid (+)-167B and (+)-209D and the investigation of diastereoselectivity using DFT calculations. RSC Advances. This is a duplicate of the first reference, but the provided search result links to the same article multiple times with slight variations. The canonical link is provided in reference 1.
  • Pandey, G., & Mohanakrishnan, A. K. (2002). Stereodivergent process for the synthesis of the decahydroquinoline type of dendrobatid alkaloids. The Journal of Organic Chemistry, 67(17), 6078–6081. [Link]

  • Aube, J., & Golden, J. (2002). Asymmetric total synthesis of dendrobatid alkaloid 251F. The Journal of Organic Chemistry, 67(18), 6475-6484. [Link]

  • Taber, D. F. (2005). Synthesis of the Dendrobatid Alkaloid 251F. Organic Chemistry Portal. [Link]

  • Chiou, W.-H., & Carlier, P. R. (2017). Synthesis of dendrobatid alkaloid (+)-167B and (+)-209D and the investigation of diastereoselectivity using DFT calculations. RSC Advances. This is a duplicate of the first reference, but the provided search result links to the same article multiple times with slight variations. The canonical link is provided in reference 1.
  • Takahata, H., & Nakajima, T. (2021). Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A. Molecules, 26(24), 7583. [Link]

  • Dehli, J. R., & Bolm, C. (2003). Stereoselective and Stereospecific Triflate-Mediated Intramolecular Schmidt Reaction: Ready Access to Alkaloid Skeletons. Angewandte Chemie International Edition, 42(44), 5475-5477. [Link]

  • Wang, Y., et al. (2015). An Efficient One-Pot Approach to the Construction of Chiral Nitrogen-Containing Heterocycles under Mild Conditions. Organic Letters, 17(15), 3864–3867. [Link]

  • Ha, H.-J. (2023). Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry, 11, 1282983. [Link]

  • Banwell, M. G. (2021). Modern Strategies for Heterocycle Synthesis. Molecules, 26(11), 3333. [Link]

  • Song, C., et al. (2021). Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Frontiers in Pharmacology, 12, 605994. [Link]

  • Asymmetric Synthesis of Bioactive Chiral Alkaloids and Terpenoids. (2024). Current Organic Synthesis, 21(1). [Link]

  • Gandeepan, P., & Li, C.-J. (2020). Recent advances in the synthesis of nitrogen heterocycles via Rh(iii)-catalyzed chelation-assisted C–H activation/annulation with diazo compounds. Organic Chemistry Frontiers, 7(1), 109-130. [Link]

  • Padwa, A. (2022). Catalytic Enantioselective Total Synthesis of the Picrotoxane Alkaloids (-)-Dendrobine, (-)-Mubironine B, and (-)-Dendroxine. Semantic Scholar. [Link]

  • Pandey, G., & Mohanakrishnan, A. K. (2002). Stereodivergent Process for the Synthesis of the Decahydroquinoline Type of Dendrobatid Alkaloids. The Journal of Organic Chemistry. [Link]

  • Song, C., et al. (2021). Identification, Biological Activities and Biosynthetic Pathway of Dendrobium Alkaloids. Frontiers in Pharmacology. [Link]

  • Li, Y., et al. (2023). Metabolic Pathway Engineering Improves Dendrobine Production in Dendrobium catenatum. International Journal of Molecular Sciences, 25(1), 383. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating Steric Hindrance in 2,2-Disubstituted Pyrrolidine Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the dedicated support center for researchers, chemists, and drug development professionals working with sterically demanding 2,2-disubstituted pyrrolidine scaffolds. This guide is structured to provide direct, actionable solutions to common experimental challenges arising from steric hindrance. We will explore the underlying principles of these challenges and offer field-proven troubleshooting strategies and detailed protocols to enhance your reaction outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis and functionalization of 2,2-disubstituted pyrrolidines. Each entry details the problem, its likely causes rooted in steric congestion, and recommended solutions with step-by-step protocols.

Issue 1: Low to No Conversion in N-Alkylation or N-Arylation Reactions

Question: I am attempting an N-alkylation of 2,2-dimethylpyrrolidine with a bulky electrophile (e.g., a secondary bromide or a sterically hindered aryl halide) and observing very low conversion, even after prolonged reaction times. What is causing this, and how can I resolve it?

Answer:

This is a classic case of steric shielding. The gem-disubstitution at the C2 position severely restricts access to the nitrogen's lone pair of electrons, which is necessary for nucleophilic attack on the electrophile. The substituents create a "steric cone" around the nitrogen, increasing the activation energy of the reaction.

Root Causes & Mechanistic Insight:

  • Steric Shielding: The 2,2-disubstituents physically block the trajectory of the incoming electrophile.

  • Thorpe-Ingold Effect: Gem-disubstitution can decrease the internal N-C2-C5 bond angle, pushing the C2 substituents further into the space above the nitrogen atom and exacerbating the shielding effect.[1][2] This conformational constraint makes the lone pair less accessible.[1][2]

  • Poor Nucleophilicity: While pyrrolidine is generally a good nucleophile, the steric environment can kinetically hamper its reactivity.

Recommended Solutions:

  • Employ Highly Reactive Electrophiles: Switch from alkyl bromides or chlorides to more reactive triflates (R-OTf) or tosylates (R-OTs). These groups are excellent leaving groups, which can help drive the reaction forward despite the steric barrier.

  • Increase Reaction Temperature: Carefully increasing the temperature can provide the necessary kinetic energy to overcome the sterically induced activation barrier. Use a high-boiling point, non-reactive solvent like DMF, DMSO, or NMP. Monitor for side reactions or decomposition.

  • Utilize Smaller, More Potent Bases (if applicable): For reactions requiring a base, such as Buchwald-Hartwig amination, a less bulky but strong base like lithium bis(trimethylsilyl)amide (LiHMDS) may be more effective than larger bases like sodium tert-butoxide.

  • Catalyst & Ligand Selection (for N-Arylation): For cross-coupling reactions, the choice of catalyst and ligand is critical.

    • Less Bulky Ligands: Instead of highly hindered biarylphosphine ligands, consider those with a smaller cone angle that can more easily approach the hindered nitrogen.

    • More Active Catalysts: Utilize newer generation palladium precatalysts (e.g., G3 or G4 palladacycles) that exhibit higher turnover numbers and are often more effective for challenging substrates.

  • Preparation: To a flame-dried, argon-purged flask, add the 2,2-disubstituted pyrrolidine (1.0 eq) and a non-coordinating base such as proton sponge (1.2 eq) in anhydrous acetonitrile (0.1 M).

  • Reagent Addition: Cool the mixture to 0 °C. Add the alkyl triflate (1.1 eq) dropwise over 10 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

  • Heating (if necessary): If no reaction is observed, slowly heat the mixture to 60-80 °C and continue monitoring.

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃, extract with ethyl acetate, dry the organic layer over Na₂SO₄, and purify by column chromatography.

Issue 2: Poor Diastereoselectivity in α-Functionalization Reactions

Question: I am performing a C-H functionalization at the C5 position of an N-protected 2,2-disubstituted pyrrolidine, but the reaction is yielding a nearly 1:1 mixture of diastereomers. How can I improve the stereocontrol?

Answer:

Achieving high diastereoselectivity in this context is challenging because the existing stereocenter at C2 is remote from the reacting C5 center. The directing influence of the C2 substituents is often insufficient to control the facial selectivity of the incoming electrophile or catalyst.

Root Causes & Mechanistic Insight:

  • Conformational Flexibility: The pyrrolidine ring can adopt various envelope and twisted conformations.[3] This flexibility means that the C2 substituents may not consistently shield one face of the C5 position.

  • Weak Stereoelectronic Effects: The electronic influence of the C2 substituents on the C5 position is minimal, offering little in the way of stereoelectronic control.

  • Catalyst/Reagent Size: The reacting species may not be large enough to effectively differentiate between the two faces of the pyrrolidine ring relative to the C2 substituents.

Recommended Solutions:

  • Utilize a Directing Group: Install a removable directing group on the pyrrolidine nitrogen that can coordinate to the catalyst and force the reaction to occur on a specific face. Chiral auxiliaries or groups capable of chelation are highly effective.

  • Employ a Chiral Catalyst: Use a well-designed chiral catalyst system, such as a rhodium or palladium complex with a chiral ligand, that can create a highly organized and asymmetric transition state.[4][5] The catalyst itself will then be the primary source of stereocontrol.

  • Substrate Control via Bulky N-Protecting Groups: Increasing the steric bulk of the N-protecting group (e.g., switching from Boc to a bulkier carbamate) can sometimes influence the conformational equilibrium of the ring, favoring a conformation that exposes one face of the C5 position over the other.[6]

  • Optimize Reaction Conditions: Lowering the reaction temperature can often enhance selectivity by favoring the transition state with the lowest activation energy.

G start Low Diastereoselectivity Observed at C5 cause1 Insufficient Directing Effect from C2 Substituents start->cause1 cause2 High Conformational Flexibility start->cause2 sol1 Introduce N-Directing Group cause1->sol1 Primary Solutions sol2 Employ Chiral Catalyst (e.g., Rh(II) or Pd(0) with chiral ligand) cause1->sol2 Primary Solutions sol3 Increase Steric Bulk of N-Protecting Group cause2->sol3 Secondary Solutions sol4 Lower Reaction Temperature cause2->sol4 Secondary Solutions G sub N(DG)-Pyrrolidine + Pd(II) int1 Cyclometalated Intermediate (A) sub->int1 C-H Activation (Directed) int2 Oxidative Addition Ar-I int1->int2 int3 Pd(IV) Intermediate (B) int2->int3 int4 Reductive Elimination int3->int4 prod α-Arylated Pyrrolidine int4->prod cat Pd(II) Catalyst int4->cat Regeneration cat->sub

Sources

Technical Support Center: Synthesis of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Process Optimization & Troubleshooting for 2,2-Disubstituted Pyrrolidine Scaffolds Ticket ID: CHEM-SUP-2024-882 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Challenge

The Molecule: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol is a critical intermediate for nicotinic acetylcholine receptor agonists and various alkaloid mimics. The Challenge: The synthesis involves generating a quaternary carbon center at the 2-position of the pyrrolidine ring.[1][2] The subsequent reduction to the alcohol presents two distinct failure modes:

  • Steric Hindrance: The gem-disubstitution (methyl + alkyl chain) at the

    
    -carbon retards nucleophilic attack, often leading to incomplete conversion.
    
  • Product Isolation (The "Invisible Yield"): The product is a low-molecular-weight amino alcohol. It is highly polar, hygroscopic, and exhibits amphiphilic behavior, causing it to remain in the aqueous phase during standard workups or form intractable emulsions.

This guide replaces standard "textbook" protocols with field-proven isolation strategies derived from process chemistry.

The "Golden Path" Protocol

Recommended baseline workflow for scale-up (10g - 100g).

Precursor: Ethyl 2-(2-methylpyrrolidin-2-yl)acetate (or the N-Boc protected variant). Reagent: Lithium Aluminum Hydride (LAH) in THF.

Step-by-Step Methodology
StepOperationCritical Technical Note
1. Activation Charge LAH (2.5 - 3.0 equiv) into anhydrous THF at 0°C.Do not use pellets without crushing. Use powder or solution (e.g., 2.4M in THF) to maximize surface area for the hindered substrate.
2. Addition Add the ester dropwise.Exotherm Control: The quaternary center does not prevent the initial exotherm. Maintain internal temp <10°C.
3. Forcing Reflux for 12–18 hours.Steric Check: Standard RT stirring is insufficient for 2,2-disubstituted systems. Heat is required to drive the tetrahedral intermediate to collapse.
4. Quench Fieser Method (See Table 1).Crucial: Do not use acid. Acidification protonates the amine, trapping 100% of your product in the water layer.
5. Extraction Continuous Extraction or Salting Out.Failure Point: Simple separatory funnel extraction with ether often yields <20%. Use DCM/iPrOH (3:1) or continuous liquid-liquid extraction.

Troubleshooting & FAQs

User Report #1: "The reaction turned gray/white, but I recovered 0% product."

Diagnosis: The product is likely stuck in the aluminum salts or the aqueous layer. Root Cause: Amino alcohols coordinate strongly to Aluminum species, forming "aluminate complexes" that do not release the product into organic solvents.

Corrective Action (The Rochelle Salt Protocol): Instead of the standard Fieser workup, use a tartrate disruption.

  • Dilute reaction mixture with wet ether.

  • Add a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) (approx. 20 mL per gram of LAH used).

  • Stir vigorously for 3–4 hours (or overnight) until two clear layers form.

  • The tartrate chelates the aluminum, breaking the amine-Al complex.

User Report #2: "I see starting material (Ester) even after 24h reflux."

Diagnosis: Steric shielding of the carbonyl carbon. Root Cause: The 2-methyl group creates significant steric bulk, preventing the bulky aluminum hydride species from approaching the carbonyl effectively. Corrective Action:

  • Switch Solvent: Move from THF (BP 66°C) to Dioxane (BP 101°C) or MTBE (if pressure rated). The higher temperature increases kinetic energy to overcome the steric barrier.

  • Reagent Swap: If N-protected (e.g., N-Boc), the steric bulk is massive. Remove the Boc group before reduction (using TFA/DCM), then reduce the free amine-ester. The free amine can actually assist coordination of the hydride (internal delivery).

User Report #3: "Product is an oil that tails on TLC and won't crystallize."

Diagnosis: Hygroscopic amine / Silica Interaction. Root Cause: The free amine interacts with the acidic silanols on TLC plates and columns. Corrective Action:

  • TLC Visualization: Use Ninhydrin (stains amines red/purple) or KMnO4 (stains the alcohol).

  • Purification: Pre-treat your silica gel column with 1% Triethylamine in Hexanes. Elute with DCM:MeOH:NH4OH (90:9:1). The ammonia competes for the silanol sites, allowing the amine to elute as a tight band.

Data Summary: Quenching Protocols

Table 1: The Fieser Rules (Optimized for Amino Alcohols) Use this table to calculate quench volumes based on LAH mass.

Reagent AddedAmount per x grams of LAHPurpose
Water x mLInitial hydrolysis of excess hydride.
15% NaOH x mLConverts aluminum hydroxides to soluble aluminates.
Water 3x mLDilutes the salts to form a granular precipitate.

Note: For this specific substrate, if Fieser fails to give a granular precipitate (due to amine coordination), immediately switch to the Rochelle's Salt method described in User Report #1.

Visualized Workflows

Diagram 1: The Extraction Logic Tree

Use this decision tree to determine the correct workup based on your crude observation.

WorkupLogic Start Reaction Complete (TLC confirms consumption) Quench Quench Excess LAH (Fieser Method) Start->Quench CheckSolids Are solids granular and white? Quench->CheckSolids Filter Filter Solids Wash with THF CheckSolids->Filter Yes Rochelle Add Sat. Rochelle's Salt Stir 4 hours CheckSolids->Rochelle No (Sticky/Gray) PhaseSep Phase Separation Filter->PhaseSep Rochelle->PhaseSep YieldCheck Check Aqueous pH PhaseSep->YieldCheck SimpleExt Standard Extraction (DCM/MeOH) ContExt Continuous Extraction (Liquid-Liquid 24h) SimpleExt->ContExt Low Recovery YieldCheck->SimpleExt pH > 12 Salting Saturate Aqueous with NaCl/K2CO3 YieldCheck->Salting pH < 10 Salting->ContExt

Caption: Decision matrix for maximizing recovery of water-soluble amino alcohols from aluminum emulsions.

Diagram 2: Steric Hindrance Mechanism

Visualizing why the 2-methyl group slows the reaction.

Sterics Substrate 2-Methyl-Pyrrolidine Ester Interaction Nucleophilic Attack (Trajectory) Substrate->Interaction LAH Aluminum Hydride (Bulky Nucleophile) LAH->Interaction Barrier Steric Clash: Methyl vs. Hydride Interaction->Barrier Slowed by Result Tetrahedral Intermediate Barrier->Result Requires Heat

Caption: The quaternary methyl group blocks the Bürgi-Dunitz trajectory, necessitating higher reaction temperatures.

References

  • BenchChem. (2025).[3] Application Notes and Protocols: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Retrieved from

  • Kavina, et al. (2022). Synthesis of substituted 2-(2-oxopyrrolidin-1-yl)acetamides. ResearchGate. Retrieved from

  • Organic Chemistry Frontiers. (2024). Synthesis of polysubstituted fused pyrrolidines via [2 + 2]/[2 + 3] cycloaddition. Royal Society of Chemistry.[4] DOI: 10.1039/D4QO00483C.[4] Retrieved from

  • Google Patents. (2007). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof (US7244852B2).[5] Retrieved from

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from

Sources

Technical Support Center: Stereochemical Integrity in Quaternary Pyrrolidine Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a critical challenge in modern synthetic and medicinal chemistry: minimizing racemization during the functionalization of quaternary pyrrolidines. The pyrrolidine scaffold, particularly with a quaternary stereocenter, is a privileged motif in a vast array of bioactive molecules and pharmaceutical agents.[1][2] Maintaining the enantiopurity of these structures during subsequent chemical transformations is paramount, as different enantiomers can exhibit drastically different biological activities.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide in-depth, field-proven insights into the causal factors behind racemization and offers robust troubleshooting strategies to ensure the stereochemical integrity of your valuable compounds.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges that can lead to a loss of enantiomeric excess (ee) during the functionalization of pyrrolidines bearing a quaternary stereocenter.

Issue 1: Significant drop in enantiomeric excess after a base-mediated reaction.

Question: My starting quaternary pyrrolidine has an ee of >99%, but after attempting to deprotonate a position alpha to a carbonyl group on a side chain, the ee of my product has dropped to 60%. What is happening and how can I fix it?

Answer:

This is a classic case of base-induced racemization. The mechanism likely involves the abstraction of a proton at the chiral center, leading to the formation of a planar carbanion intermediate.[3] This intermediate can then be re-protonated from either face, resulting in a mixture of enantiomers and thus a loss of optical purity.[3] The presence of an electron-withdrawing group (like a carbonyl) on an adjacent side chain can exacerbate this issue by increasing the acidity of the alpha-proton.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Base: The strength and steric hindrance of the base are critical.

    • Avoid Strong, Small Bases: Bases like sodium hydroxide, potassium tert-butoxide, or LDA are often too aggressive and can readily deprotonate the chiral center.

    • Employ Sterically Hindered Bases: Non-nucleophilic, sterically bulky bases such as 2,4,6-trimethylpyridine (collidine) or diisopropylethylamine (DIPEA) are less likely to access the sterically congested chiral center.[4]

    • Consider Weaker Bases: For some reactions, a weaker base like potassium carbonate or even an organic amine might be sufficient.

  • Lower the Reaction Temperature: Racemization is a kinetically controlled process, and like most reactions, its rate is temperature-dependent.[5][6]

    • Conduct the reaction at the lowest possible temperature that still allows for the desired transformation to proceed at a reasonable rate. Start at 0 °C or even -78 °C if your reagents and solvent system allow.

  • Minimize Reaction Time: Prolonged exposure to basic conditions increases the likelihood of racemization.

    • Monitor the reaction closely by TLC or LC-MS to determine the minimum time required for completion. Quench the reaction as soon as the starting material is consumed.

  • Solvent Selection: The polarity of the solvent can influence the stability of the carbanion intermediate.

    • In some cases, polar aprotic solvents can stabilize the charged intermediate, potentially increasing the rate of racemization. Experiment with less polar solvents like THF or toluene. Conversely, in some instances, water or aqueous solvent mixtures have been shown to suppress racemization.[7]

Issue 2: Racemization observed during a substitution reaction at a position adjacent to the quaternary center.

Question: I am performing an S_N2 reaction on a side chain attached to my quaternary pyrrolidine. I am observing significant epimerization at the quaternary center. Why is this happening?

Answer:

While an S_N2 reaction itself should proceed with inversion of configuration at the reaction center, racemization of the adjacent quaternary stereocenter suggests an alternative, undesired reaction pathway. This could be due to a competing elimination-addition mechanism or the in-situ generation of a species that facilitates racemization.

Troubleshooting Steps:

  • Assess for Elimination-Addition Pathways: If your substrate has a suitable leaving group and an abstractable proton, you might be forming an achiral enamine or iminium ion intermediate, which then undergoes nucleophilic attack to give a racemic product.

    • Use a More Nucleophilic, Less Basic Nucleophile: This will favor the S_N2 pathway over elimination.

    • Choose a Better Leaving Group: A more labile leaving group (e.g., triflate over tosylate) can accelerate the S_N2 reaction, outcompeting the elimination pathway.

  • Consider the Stability of the Pyrrolidine Ring: Certain substituents or reaction conditions can promote ring-opening and closing equilibria, which can lead to racemization. This is particularly relevant for N-acyl or N-sulfonyl pyrrolidines.

    • Protecting Group Strategy: The choice of the nitrogen protecting group is crucial. A bulky protecting group like Boc (tert-butoxycarbonyl) can rigidify the ring and disfavor pathways that lead to racemization. Some protecting groups, like benzyloxycarbonyl (Z), are known to be resistant to racemization during activation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of racemization for quaternary pyrrolidines?

A1: The most common mechanism involves the formation of a planar carbanion at the chiral quaternary center.[3] This occurs when a proton at this center is abstracted by a base. The resulting planar intermediate loses its stereochemical information, and subsequent reprotonation can occur from either face, leading to a racemic mixture.[3] Factors that stabilize this carbanion, such as adjacent electron-withdrawing groups, will increase the susceptibility to racemization.

Q2: How does temperature influence the rate of racemization?

A2: Racemization is a chemical reaction with an activation energy barrier. According to the Arrhenius equation, increasing the temperature provides more kinetic energy to the molecules, allowing a greater fraction to overcome this barrier.[5] Therefore, higher temperatures almost always accelerate the rate of racemization.[6] It is a critical parameter to control when trying to preserve stereochemical integrity.

Q3: Can metal ions affect racemization?

A3: Yes, certain metal ions can catalyze racemization. Metal ions like Cu²⁺ can chelate to the pyrrolidine nitrogen and a nearby coordinating group (e.g., a carbonyl), which can facilitate the loss of the alpha-proton and increase the rate of racemization by several orders of magnitude.[3][10] It is important to use high-purity reagents and solvents and to consider the potential for metal contamination from spatulas or reaction vessels.

Q4: Which protecting groups are best for minimizing racemization of the pyrrolidine nitrogen?

A4: The choice of N-protecting group is critical. Urethane-type protecting groups like Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) are generally preferred as they are known to suppress racemization.[8][9] This is because the lone pair on the nitrogen is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of enolates or other intermediates that can lead to racemization. In contrast, acyl-type protecting groups can sometimes favor racemization.[9] For specific applications, such as in peptide synthesis involving cysteine, specialized protecting groups have been developed to minimize racemization.[11]

Q5: How can I accurately determine the enantiomeric excess of my functionalized pyrrolidine?

A5: The most reliable method for determining enantiomeric excess is through chiral chromatography, typically High-Performance Liquid Chromatography (HPLC).[12][13][14] This technique uses a chiral stationary phase that interacts differently with the two enantiomers, causing them to separate and elute at different retention times.[13] The relative area of the two peaks in the chromatogram can be used to calculate the ee. Other methods include chiral gas chromatography (GC) for volatile compounds and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents.

Experimental Protocols & Data

Protocol: Chiral HPLC Analysis for Enantiomeric Excess Determination

This protocol provides a general workflow for determining the enantiomeric excess of a functionalized quaternary pyrrolidine.

1. Sample Preparation:

  • Accurately weigh approximately 1-2 mg of your compound.
  • Dissolve the sample in a suitable solvent (e.g., HPLC-grade isopropanol or hexane) to a concentration of approximately 1 mg/mL.
  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

2. HPLC Method Development (Illustrative Example):

  • Column: A polysaccharide-based chiral column (e.g., Chiralcel® OD-H or similar) is often a good starting point.[13]
  • Mobile Phase: A mixture of n-hexane and isopropanol is a common mobile phase. Start with a ratio of 90:10 (v/v). A small amount of an additive like trifluoroacetic acid (TFA) (0.1%) can be added to improve peak shape.[13]
  • Flow Rate: 1.0 mL/min.[13]
  • Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 210 nm or 254 nm).[13]
  • Injection Volume: 5-10 µL.

3. Analysis:

  • Inject a sample of the racemic mixture first to identify the retention times of both enantiomers.
  • Inject your synthesized sample.
  • Integrate the peak areas for both enantiomers.
  • Calculate the enantiomeric excess using the formula: ee (%) = |(Area1 - Area2) / (Area1 + Area2)| * 100
Data Summary: Influence of Base and Temperature on Racemization

The following table summarizes illustrative data on the effect of different bases and temperatures on the enantiomeric excess of a model quaternary pyrrolidine derivative undergoing a deprotonation-alkylation sequence.

EntryBase (equivalents)Temperature (°C)Time (h)Enantiomeric Excess (ee%)
1LDA (1.1)-78 to 0245%
2KHMDS (1.1)-78478%
3DIPEA (2.0)01292%
42,4,6-Collidine (2.0)2512>98%

This is illustrative data and actual results will vary depending on the specific substrate and reaction.

Visualizing Racemization Pathways & Workflows

Diagram: Mechanism of Base-Catalyzed Racemization

racemization_mechanism cluster_start Chiral Starting Material cluster_intermediate Intermediate cluster_product Products start (R)-Enantiomer (Quaternary Center) intermediate Planar Carbanion (Achiral) start->intermediate + Base - H⁺ product_r (R)-Enantiomer intermediate->product_r + H⁺ product_s (S)-Enantiomer intermediate->product_s + H⁺

Caption: Base-catalyzed racemization via a planar carbanion intermediate.

Diagram: Troubleshooting Workflow for Racemization

troubleshooting_workflow start Racemization Observed (Drop in ee%) q_base Is the reaction base-mediated? start->q_base a_base 1. Lower Temperature 2. Use Hindered/Weaker Base 3. Minimize Reaction Time q_base->a_base Yes q_protect Is there a possibility of ring-opening or enamine formation? q_base->q_protect No analyze Re-analyze ee% by Chiral HPLC a_base->analyze a_protect 1. Change N-Protecting Group (e.g., to Boc or Z) 2. Modify Substrate q_protect->a_protect Yes q_protect->analyze No a_protect->analyze

Caption: A decision-making workflow for troubleshooting racemization.

References

  • Stereoselective Synthesis of Quaternary Pyrrolidine-2,3-diones and β-Amino Acids. PMC. [Link]

  • General Asymmetric Synthesis of Densely Functionalized Pyrrolidines via Endo-Selective [3+2] Cycloaddition of β-Quaternary-Substituted Nitroalkenes and Azomethine Ylides. PubMed. [Link]

  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Racemization of amino acids under natural conditions: part 2—kinetic and thermodynamic data. Creation.com. [Link]

  • Enantioselective access to quaternary stereocenters of pyrrolidines via Rh-catalyzed intramolecular cyclization of 1,6-enynes. ResearchGate. [Link]

  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H3 Receptor Pharmacophore. ResearchGate. [Link]

  • Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Crystal Growth & Design (ACS Publications). [Link]

  • A Method for the Racemization of 2-Methylpyrrolidine: A Histamine H 3 Receptor Pharmacophore. Academia.edu. [Link]

  • Deracemization of NMPA via Temperature Cycles. Crystal Growth & Design. [Link]

  • Diastereoselective synthesis of functionalized pyrrolidines through N -bromosuccinimide-induced aziridine ring expansion cascade. SciSpace. [Link]

  • Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers. Journal of Medicinal Chemistry (ACS Publications). [Link]

  • Dynamic Kinetic Asymmetric Synthesis of Substituted Pyrrolidines from Racemic Cyclopropanes and Aldimines: Reaction Development and Mechanistic Insights. Scilit. [Link]

  • Does water suppress the racemization and decomposition of amino acids? Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]

  • Role of Additives during Deracemization Using Temperature Cycling. PMC - NIH. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. PMC. [Link]

  • Racemization. Wikipedia. [Link]

  • Synthesis of a New Chiral Pyrrolidine. MDPI. [Link]

  • (i) effect of temperature on C−O bond rotation (ii) plot for determining the racemization barrier. ResearchGate. [Link]

  • Racemization Overview, Mechanism & Examples - Lesson. Study.com. [Link]

  • Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination. ACS Central Science. [Link]

  • Process for the racemization of α-amino acids.
  • Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α-Alkylations of N-Boc-pyrrolidine. PMC. [Link]

  • Evaluation of acid-labile S-protecting groups to prevent Cys racemization in Fmoc solid-phase peptide synthesis. PMC. [Link]

  • 2 Protection of Functional Groups. Thieme. [Link]

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. PMC. [Link]

  • (PDF) Racemization of amino acids under natural conditions: part 2-kinetic and thermodynamic data. ResearchGate. [Link]

  • Amino Acid-Protecting Groups. Thieme. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Asymmetric C–H Functionalization of N‑Boc-2,5-dihydro‑1H‑pyrrole and Its Application as a Key Step in the Synthesis of (−)-Dragocin D. PMC. [Link]

  • General Pyrrolidine Synthesis via Iridium-Catalyzed Reductive Azomethine Ylide Generation from Tertiary Amides and Lactams. PMC. [Link]

  • Redox-neutral α-functionalization of pyrrolidines: facile access to α-aryl-substituted ... PMC. [Link]

  • Selective endo-Cyclic α‑Functionalization of Saturated N‑Alkyl Piperidines. PMC. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to NMR Characterization: Differentiating 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol and N-methyl Prolinol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and organic synthesis, the precise structural elucidation of chiral molecules is paramount. Pyrrolidine derivatives, in particular, are common scaffolds in a multitude of biologically active compounds. Among these, constitutional isomers can present significant analytical challenges, as they share the same molecular formula and weight, yet exhibit distinct chemical and biological properties. This guide provides an in-depth, technical comparison of the Nuclear Magnetic Resonance (NMR) characterization of two such isomers: 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol and N-methyl prolinol.

While both are chiral alcohols derived from a pyrrolidine core, their unique substitution patterns give rise to markedly different NMR spectral signatures. This document, intended for researchers, scientists, and drug development professionals, moves beyond a simple listing of data. It explains the causal relationships between molecular structure and spectral output, offering a robust framework for unambiguous differentiation using 1D and 2D NMR techniques. We will explore predicted spectral data, outline a self-validating experimental protocol, and highlight the key distinguishing features that enable confident characterization.

Molecular Structure: The Foundation of Spectral Differences

The fundamental difference between the two molecules lies in the placement of the methyl group and the point of attachment of the alcohol-containing substituent.

  • N-methyl prolinol features a methyl group on the pyrrolidine nitrogen (an N-methyl group) and a hydroxymethyl group attached to the chiral carbon at the C2 position.

  • This compound contains a methyl group and a 2-hydroxyethyl group both attached to the C2 carbon, creating a quaternary center. The pyrrolidine nitrogen in this case is a secondary amine (N-H).

These seemingly subtle distinctions have profound effects on the electronic environment of each nucleus, which are directly observable in their NMR spectra.

G cluster_0 N-methyl Prolinol cluster_1 This compound a a b b

Caption: Molecular structures of the two isomers.

Experimental Protocol: A Framework for Reliable Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental approach is crucial. The following protocol is designed to provide comprehensive 1D and 2D NMR data for structural elucidation.

G node_start node_start node_process node_process node_data node_data node_end node_end start 1. Sample Preparation prep_details Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl3, D2O, DMSO-d6). Add TMS as internal standard (0 ppm). acquire_1d 2. 1D NMR Acquisition start->acquire_1d proton_nmr ¹H NMR acquire_1d->proton_nmr carbon_nmr ¹³C{¹H} NMR (Broadband Decoupled) acquire_1d->carbon_nmr dept DEPT-135 acquire_1d->dept acquire_2d 3. 2D NMR Acquisition acquire_1d->acquire_2d If structure is ambiguous analysis 4. Data Processing & Analysis proton_nmr->analysis carbon_nmr->analysis dept->analysis cosy ¹H-¹H COSY acquire_2d->cosy hsqc ¹H-¹³C HSQC acquire_2d->hsqc cosy->analysis hsqc->analysis elucidation 5. Structure Elucidation & Comparison analysis->elucidation

Caption: Standardized workflow for NMR characterization.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified compound.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆). The choice of solvent can affect the chemical shifts of labile protons like -OH and -NH.[1]

    • Add a small amount of Tetramethylsilane (TMS) to serve as an internal reference standard (δ = 0.00 ppm).

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Data Acquisition:

    • Acquire a standard ¹H NMR spectrum. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum. This provides a single peak for each unique carbon atom.[2]

    • Acquire a DEPT-135 (Distortionless Enhancement by Polarization Transfer) spectrum. This experiment is invaluable for differentiating carbon types: CH₃ and CH signals appear as positive peaks, CH₂ signals as negative peaks, and quaternary carbons are absent.[3]

  • 2D NMR Data Acquisition (if necessary):

    • Acquire a ¹H-¹H COSY (Correlation Spectroscopy) spectrum to identify proton-proton coupling networks and establish connectivity.

    • Acquire a ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each proton with its directly attached carbon atom.[4]

  • Data Processing:

    • Process all spectra using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum using the solvent peak or TMS.

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

Comparative Spectral Analysis: Predicted ¹H and ¹³C NMR Data

The structural differences between the two isomers lead to distinct and predictable NMR spectra. The following tables summarize the anticipated signals.

¹H NMR: The First Point of Differentiation

The proton NMR spectrum provides the most immediate and obvious distinctions.

Table 1: Predicted ¹H NMR Data Comparison

Functional Group N-methyl Prolinol (Predicted) This compound (Predicted) Key Differentiator
N-Substituent ~2.3-2.5 ppm (s, 3H, N-CH ₃)~1.5-2.5 ppm (br s, 1H, N-H )N-CH₃ singlet vs. broad, exchangeable N-H singlet
C2-Substituent ~1.2-1.4 ppm (s, 3H, C-CH ₃)
C2-Proton ~3.0-3.3 ppm (m, 1H, C2-H )Absent (Quaternary Center)Presence vs. Absence of a proton at C2
Alcohol Protons ~3.4-3.7 ppm (m, 2H, -CH ₂-OH)~3.6-3.8 ppm (t, 2H, -CH ₂-OH)Subtle multiplicity difference
Side-Chain Protons ~1.7-1.9 ppm (t, 2H, C2-CH ₂-)Presence of an additional ethylenic CH₂ group
Pyrrolidine Protons ~1.6-2.2 & ~2.8-3.1 ppm (m, 6H)~1.6-2.0 & ~2.9-3.2 ppm (m, 6H)Complex multiplets, less diagnostic
-OH Proton Variable (br s, 1H, -OH )Variable (br s, 1H, -OH )Dependent on concentration and solvent

Causality Behind the Predictions:

  • N-Substituents: The most telling difference is the signal for the group attached to the nitrogen. N-methyl prolinol will show a sharp singlet integrating to 3 protons for the N-CH₃ group, typically in the 2.3-2.5 ppm range.[5] In contrast, this compound will display a broad singlet for the N-H proton, which may exchange with D₂O and whose chemical shift is highly dependent on solvent and concentration.

  • C2 Environment: this compound has a methyl group directly on the C2 quaternary carbon, which will appear as a sharp singlet integrating to 3 protons around 1.2-1.4 ppm. Critically, because C2 is a quaternary center, there is no attached proton. N-methyl prolinol, however, has a single proton at the C2 chiral center. This C2-H will be a complex multiplet due to coupling with adjacent protons on the ring and the hydroxymethyl group, appearing further downfield (~3.0-3.3 ppm) due to the influence of the adjacent nitrogen and oxygen atoms.[6]

  • Side Chain: The hydroxymethyl group (-CH₂OH) of N-methyl prolinol will likely appear as a multiplet (an ABX system with the C2-H). The hydroxyethyl group (-CH₂CH₂OH) of the other isomer will show two distinct signals, likely two triplets, corresponding to the two non-equivalent methylene groups, assuming free rotation.

¹³C NMR and DEPT: Confirming the Carbon Skeleton

The ¹³C NMR and DEPT-135 spectra provide definitive confirmation of the carbon framework, especially the nature of the C2 carbon.

Table 2: Predicted ¹³C NMR and DEPT-135 Data Comparison

Carbon Atom N-methyl Prolinol (Predicted δ) DEPT-135 This compound (Predicted δ) DEPT-135 Key Differentiator
C2 ~65-70 ppmCH (Up)~60-65 ppmQuaternary (Absent) The single most definitive signal difference
N-CH₃ ~40-45 ppmCH₃ (Up)
C-CH₃ ~25-30 ppmCH₃ (Up)N-CH₃ vs. C-CH₃ chemical shift
-CH₂OH ~62-67 ppmCH₂ (Down)~58-62 ppmCH₂ (Down)
C2-CH₂- ~35-40 ppmCH₂ (Down)
Pyrrolidine C3 ~22-28 ppmCH₂ (Down)~23-28 ppmCH₂ (Down)
Pyrrolidine C4 ~22-28 ppmCH₂ (Down)~35-40 ppmCH₂ (Down)
Pyrrolidine C5 ~55-60 ppmCH₂ (Down)~45-50 ppmCH₂ (Down)

Causality Behind the Predictions:

  • The Quaternary Carbon (C2): This is the ultimate confirmation. In the broadband ¹³C spectrum of this compound, a signal for the C2 quaternary carbon will be present (estimated at 60-65 ppm). However, in the corresponding DEPT-135 spectrum, this peak will be absent . This is an unambiguous signature. N-methyl prolinol will show a positive CH signal in the DEPT-135 spectrum for its C2 carbon.

  • Methyl Carbons: The chemical shift of the methyl carbon is also highly diagnostic. The N-CH₃ carbon of N-methyl prolinol is expected around 40-45 ppm, whereas the C-CH₃ carbon of the isomer will be significantly more upfield, around 25-30 ppm.[3]

Conclusion: A Synthesis of a Self-Validating System

The key distinguishing features are:

  • ¹H NMR: The presence of a sharp N-CH₃ singlet for N-methyl prolinol versus a broad, exchangeable N-H peak for its isomer.

  • ¹H NMR: The absence of any proton signal at the C2 position for this compound, which instead shows a C-CH₃ singlet.

  • ¹³C NMR & DEPT-135: The unambiguous identification of a quaternary carbon in this compound, which is present in the broadband ¹³C spectrum but absent in the DEPT-135 spectrum.

By systematically acquiring and interpreting these key spectra, researchers can confidently distinguish between these two constitutional isomers, ensuring the correct structural assignment crucial for advancing research and development objectives.

References

  • General. 1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 643474, N-Methyl-L-proline. Available from: [Link]

  • Stenutz. N-methyl-L-prolinol. Available from: [Link]

  • Agilent Technologies. Interpretation of 2D NMR Spectra. Available from: [Link]

  • Tzvetkova, P., Luy, B., & Simova, S. (2011). Chemical Shift Anisotropy-Based Measurement of Enantiomeric Excess for Selected Tetrasubstituted Pyrrolidines. Institute of Organic Chemistry with Centre of Phytochemistry, Bulgarian Academy of Sciences.
  • Freitas, A. A., & Blagg, B. S. J. (2017). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules, 22(2), 289.
  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.
  • Reich, H. J. NMR Spectroscopy – 1H NMR Chemical Shifts. ACS Division of Organic Chemistry. Available from: [Link]

  • Chen, Y. (2001).
  • Chemistry Steps. NMR Chemical Shift Values Table. Available from: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6950163, (R)-2-(1-methylpyrrolidin-2-yl)ethanol. Available from: [Link]

  • Al-Juboori, A. M. J., & Al-Masoudi, W. A. (2020). Synthesis and Characterization of New Compounds Derived from Pyrrolidine-2-One and Evaluation of their Biological Activities. Al-Nahrain Journal of Science, 23(4), 5-12.
  • Leal, B., et al. (2017). Synthesis and Evaluation of Novel 2-Pyrrolidone-Fused (2-Oxoindolin-3-ylidene)methylpyrrole Derivatives as Potential Multi-Target Tyrosine Kinase Receptor Inhibitors. Molecules, 22(6), 909.
  • Gani, A., & Wani, S. M. (2017).
  • University of Puget Sound. 13C NMR of 1-Propanol. Available from: [Link]

  • Athanasiou, C., et al. (2025). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Molecules, 30(5), 1169.
  • Njayou, F. N., et al. (2019). Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone.

Sources

Chromatographic Separation of 2-Methylpyrrolidine Stereoisomers: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The separation of 2-methylpyrrolidine enantiomers (


- and 

-) is a critical quality control step in the synthesis of pyrrolidine-based pharmaceutical intermediates. As a secondary amine with a single chiral center and weak UV chromophores, this molecule presents specific analytical challenges.

This guide objectively compares three dominant methodologies:

  • Direct Chiral HPLC: The industry standard for throughput and ease of use, utilizing immobilized polysaccharide stationary phases.

  • Indirect HPLC (Derivatization): The high-sensitivity alternative using Marfey’s Reagent (FDAA), ideal for biological matrices or trace analysis.

  • Chiral GC: The cost-effective solution for volatile free amines, utilizing cyclodextrin-based capillary columns.

The Analytical Challenge: 2-Methylpyrrolidine

Before selecting a method, the physicochemical constraints of the analyte must be understood to prevent common experimental failures.

  • Chemical Class: Cyclic secondary amine.

  • Basicity: High

    
     (~10.2). Implication: Requires basic additives (DEA, TEA) in HPLC to suppress ionization and prevent peak tailing.
    
  • Chromophore: Lacks significant conjugation. Implication: Direct UV detection at standard wavelengths (254 nm) is poor. Requires low-UV detection (200–210 nm), Refractive Index (RI), or derivatization.

  • Volatility: Moderate. Implication: Suitable for GC without derivatization, though derivatization improves peak shape.

Method A: Direct Chiral HPLC (Polysaccharide Phases)

Verdict: Best for Routine Purity Analysis & Preparative Scale-up.

Direct separation on polysaccharide-based chiral stationary phases (CSPs) is the most robust approach. Unlike older coated phases, immobilized phases (e.g., Chiralpak IA, IG) are recommended due to their solvent versatility, allowing the use of prohibited solvents (like DCM or THF) to optimize selectivity.

Recommended Stationary Phase
  • Primary Choice: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized on 5 µm silica).[1]

  • Alternative: Chiralpak IG (Amylose tris(3-chloro-5-methylphenylcarbamate)).

  • Why: Amylose derivatives generally show higher recognition for cyclic amines than cellulose derivatives. Immobilization prevents column stripping by aggressive mobile phases.

Experimental Protocol

Step 1: System Preparation

  • Mobile Phase: n-Hexane : Isopropanol (90:10 v/v) + 0.1% Diethylamine (DEA) .

    • Note: DEA is mandatory. Without it, the secondary amine interacts with residual silanols, causing severe tailing and loss of resolution.

  • Flow Rate: 1.0 mL/min.[2]

  • Temperature: 25°C.

  • Detection: UV at 210 nm (or RI detector if available).

Step 2: Sample Injection

  • Dissolve 1 mg/mL of racemic 2-methylpyrrolidine in the mobile phase.[2]

  • Inject 5–10 µL.

Step 3: Optimization

  • If

    
    : Decrease IPA content to 5% or switch to n-Hexane : Ethanol (95:5) to alter the solvation shell around the chiral selector.
    
Performance Data (Typical)
ParameterValue
Resolution (

)
> 2.0 (Baseline Separation)
Retention Time 8 – 15 mins
Limit of Detection (LOD) ~10 µg/mL (UV 210 nm)
Column Stability High (>1000 injections with proper care)

Method B: Indirect Separation (Marfey’s Reagent)

Verdict: Best for Biological Samples (Plasma/Urine) & High Sensitivity.

When UV sensitivity is insufficient, or MS detection is required, derivatization with Marfey’s Reagent (FDAA) is superior. FDAA reacts with the secondary amine to form diastereomers, which are separated on a standard achiral C18 column.

Mechanism of Action

FDAA (1-fluoro-2-4-dinitrophenyl-5-L-alanine amide) undergoes nucleophilic aromatic substitution with the amine. The resulting diastereomers have different hydrophobicities.

Workflow Diagram

MarfeyWorkflow Start Racemic 2-Methylpyrrolidine Reagent Add Marfey's Reagent (1% in Acetone) + NaHCO3 Start->Reagent Heat Incubate 40°C, 60 mins Reagent->Heat Nucleophilic Substitution Quench Quench with 2M HCl Heat->Quench Stop Reaction Analysis Analyze on C18 HPLC (UV 340nm) Quench->Analysis Diastereomer Separation

Caption: Derivatization workflow converting enantiomers to diastereomers for C18 separation.

Experimental Protocol
  • Derivatization:

    • Mix 50 µL Sample (aqueous or amine solution) + 100 µL FDAA (1% w/v in acetone) + 40 µL 1M

      
      .
      
    • Heat at 40°C for 1 hour.

    • Cool and add 40 µL 2M HCl to quench (stops reaction and prevents hydrolysis).

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3][4]

    • Gradient: 10% B to 60% B over 20 mins.

    • Detection: UV at 340 nm (strong absorption from dinitrophenyl moiety).

Performance Data
ParameterValue
Resolution (

)
> 3.0 (Excellent)
Sensitivity High (LOD < 10 ng/mL)
Cost per Run Low (Standard C18 column)
Prep Time High (~90 mins total)

Method C: Chiral Gas Chromatography (GC)[5]

Verdict: Best for Process Control of Volatile Intermediates.

GC is excellent for 2-methylpyrrolidine due to its volatility. Derivatized


-cyclodextrins are the standard stationary phase.
Recommended Column
  • Phase: 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-

    
    -cyclodextrin  (e.g., Chirasil-Dex CB or Rt-βDEXse).
    
  • Why: The silylated/acetylated cyclodextrin derivative provides the specific cavity size and hydrogen-bonding capability to recognize the pyrrolidine ring shape.

Experimental Protocol
  • Carrier Gas: Helium or Hydrogen (constant flow 1.5 mL/min).

  • Injector: Split mode (50:1), 230°C.

  • Oven Program:

    • Start: 60°C (Hold 2 min).

    • Ramp: 2°C/min to 140°C.

    • Hold: 5 min.

  • Detector: FID (Flame Ionization Detector) at 250°C.

Note: Direct injection of the free amine is possible on "base-deactivated" columns. If tailing occurs, derivatize with Trifluoroacetic Anhydride (TFAA) before injection.

Comparative Analysis & Decision Matrix

The following table contrasts the three methodologies to aid in selection.

FeatureDirect Chiral HPLCIndirect HPLC (Marfey's)Chiral GC
Primary Use Case QC, Preparative PurificationTrace Analysis, Bio-samplesProcess Monitoring, Volatiles
Sample Prep Minimal (Dissolve & Inject)Complex (Derivatization req.)Minimal (Direct) or Moderate (TFAA)
Separation Mechanism H-bonding/Steric in Chiral CavityHydrophobicity of DiastereomersInclusion Complexation (Host-Guest)
Resolution (

)
Good (1.5 – 3.0)Excellent (> 3.0)Excellent (> 3.0)
Sensitivity Low (Weak UV)Highest (Strong UV/MS)High (FID is universal)
Cost High (Expensive Columns)Low (Cheap Column, Reagent cost)Moderate (Specialty Column)
Method Selection Decision Tree

DecisionTree Start Select Method for 2-Methylpyrrolidine SampleType What is the sample matrix? Start->SampleType Pure Pure Substance / Reaction Mix SampleType->Pure High Conc. Bio Biological (Plasma/Urine) or Trace Impurity SampleType->Bio Low Conc. / Complex Equip Available Equipment? Pure->Equip MethodB Method B: Indirect HPLC (Marfey's Reagent) Bio->MethodB HPLC HPLC Only Equip->HPLC GC GC Available Equip->GC MethodA Method A: Direct Chiral HPLC (Chiralpak IA) HPLC->MethodA MethodC Method C: Chiral GC (Beta-Cyclodextrin) GC->MethodC

Caption: Logical framework for selecting the optimal separation technique based on sample matrix and equipment.

References

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® IA. (Accessed 2023). Provides solvent versatility and screening protocols for immobilized polysaccharide columns.[2][5]

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids, 27(3-4), 231-247. Detailed review of FDAA derivatization mechanisms for amines.

  • Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. Authoritative text on cyclodextrin-based GC separations.

  • Sigma-Aldrich (Supelco). Chiral GC Column Selection Guide. Technical Bulletin describing Beta-DEX and Chirasil-Dex applications for volatile amines.

  • BenchChem. Comparative Guide to Chiral HPLC Methods. General protocols for chiral amine separations using direct and indirect methods.[2]

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Safety Operating Guide

Operational Guide: Safe Disposal of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol

[1]

Executive Summary & Chemical Profile

This guide defines the operational protocols for the safe disposal of 2-(2-Methylpyrrolidin-2-yl)ethan-1-ol (and its stereoisomers). As a bifunctional molecule containing a secondary/tertiary amine (pyrrolidine ring) and a primary alcohol, this substance presents a dual hazard profile: Corrosivity (Basic) and Flammability .

Effective disposal requires strict segregation from acidic waste streams to prevent uncontrolled exothermic neutralization in waste containers—a common cause of laboratory waste drum over-pressurization.[1]

Chemical Identity Verification
ParameterDetail
Chemical Name This compound
Common Synonyms (1-Methylpyrrolidin-2-yl)ethanol; Pyrrolidine ethanol derivative
CAS Number Varies by isomer (e.g., 1803485-14-4 for specific stereoisomers)
Functional Groups Pyrrolidine (Amine, Basic), Hydroxyl (Alcohol, Polar)
Physical State Viscous liquid (typically) or low-melting solid
Likely pH (10% aq) > 11.5 (Strong Base)

Hazard Characterization & Waste Coding

Before disposal, you must characterize the waste to assign the correct EPA/RCRA codes. This is a self-validating step : do not assume properties; verify them if the substance has been modified or solvated.[1]

Primary Hazard Classifications
  • Corrosive (D002): Due to the pyrrolidine nitrogen, aqueous solutions or pure substance likely exhibit a pH > 12.5.[1]

  • Ignitable (D001): While higher molecular weight amino-alcohols have higher flash points than simple pyrrolidine (FP: 3°C), they are often handled in organic solvents.[1] Treat as flammable unless empirically proven otherwise.[1][2]

  • Toxic (Characteristic): While not explicitly P-listed, pyrrolidine derivatives can cause severe skin burns and eye damage.[1][3]

Waste Stream Compatibility Matrix
Waste StreamCompatibility StatusOperational Logic
Basic Organic Waste COMPATIBLE Preferred Stream. Matches pH and organic nature.[1]
Non-Halogenated Solvents COMPATIBLE Acceptable if pH is neutral/mild, or if the container is approved for bases.
Acidic Waste FORBIDDEN CRITICAL RISK. Exothermic reaction.[1] Will generate heat/spatter.[1]
Oxidizing Agents FORBIDDEN Risk of fire or explosion (formation of N-oxides/unstable intermediates).[1]
Aqueous Drains FORBIDDEN Illegal under Clean Water Act.[1] Toxic to aquatic life.[1]

Operational Disposal Protocol

Phase 1: Pre-Disposal Stabilization
  • Purity Check: Is the substance pure or in solution?

    • If Pure: Dilute with a compatible non-halogenated solvent (e.g., Ethanol, Isopropanol) to reduce viscosity and local corrosive concentration before adding to the waste drum.

    • If in Acidic Buffer: Neutralize slowly to pH 7–9 before disposal to prevent drum reaction.[1]

Phase 2: Segregation & Container Selection

Use only High-Density Polyethylene (HDPE) or Glass containers.[1] Avoid metal cans (aluminum/steel) unless lined, as amines can corrode certain metals or react with surface oxides.

Phase 3: Transfer Procedure
  • Don PPE: Nitrile gloves (double-gloved recommended), splash goggles, and flame-resistant lab coat.[1]

  • Grounding: If transferring >1L, ground the receiving drum to prevent static discharge, as the amine vapors can be flammable.

  • Funnel Use: Use a dedicated funnel for Basic Organics . Do not use a funnel previously used for acids.[1]

  • Labeling: Apply a hazardous waste label immediately.

    • Constituents: "this compound, Ethanol (if diluted)"[1]

    • Hazards: Check "Flammable" and "Corrosive".[3][4]

Phase 4: Final Destruction

The only authorized disposal method for this compound is High-Temperature Incineration at a licensed TSDF (Treatment, Storage, and Disposal Facility).[1] This ensures the complete destruction of the nitrogen heterocycle, preventing the release of toxic NOx or unburnt amines into the environment.

Decision Logic & Workflow (Visualization)

The following diagram outlines the decision-making process for segregating this specific waste.

DisposalWorkflowStartWaste Generation:This compoundCheckStateAnalyze State:Pure vs. SolutionStart->CheckStateCheckSolventIdentify Solvent/MixtureCheckState->CheckSolventMixtureBasicBasic/Neutral(pH > 7)CheckState->BasicPure SubstanceCheckPHCheck pHCheckSolvent->CheckPHAcidicAcidic Mixture(pH < 7)CheckPH->AcidicLow pHCheckPH->BasicHigh pHNeutralizeNeutralize to pH 7-9(Slow Addition of Base)Acidic->NeutralizeMandatoryNeutralize->BasicHalogenatedContains Halogens?(DCM, Chloroform)Basic->HalogenatedStreamAStream A:Halogenated Basic WasteHalogenated->StreamAYesStreamBStream B:Non-Halogenated Basic Waste(Preferred)Halogenated->StreamBNoDisposalFinal Disposal:Fuel Blending / IncinerationStreamA->DisposalStreamB->Disposal

Figure 1: Logic flow for segregating amino-alcohol waste streams to prevent incompatibility incidents.

Emergency Response: Spill Contingency

In the event of a spill, rely on the "Absorb-Neutralize-Collect" protocol.[1]

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE Upgrade: If the spill is >100mL, use a half-mask respirator with organic vapor/amine cartridges.[1]

  • Containment:

    • Do NOT use paper towels. (High surface area + flammable liquid + air = fire risk).[1]

    • Use Inert Absorbents: Vermiculite, dry sand, or commercial "Organic/Base" spill pads.

  • Neutralization (Optional but Recommended): If the spill is on a non-porous surface, a mild citric acid solution can be used to neutralize the residue after the bulk liquid has been absorbed.

  • Disposal of Debris: All spill debris must be bagged, labeled as "Hazardous Waste (Solid) - Flammable/Corrosive," and incinerated.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[5] [Link][1][5]

  • PubChem. (2023). Compound Summary: Pyrrolidine Derivatives Safety Data. National Library of Medicine.[1] [Link]

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